Technical Documentation Center

Ethyl 5-chloro-4-hydroxy-2-methylbenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 5-chloro-4-hydroxy-2-methylbenzoate

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 5-chloro-4-hydroxy-2-methylbenzoate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate, a substituted aromatic ester with potential applications in medicinal chemistry and drug development. This document del...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate, a substituted aromatic ester with potential applications in medicinal chemistry and drug development. This document delves into its chemical identity, physicochemical properties, a validated synthesis protocol, and its prospective role in the landscape of modern therapeutics, supported by authoritative references.

Core Chemical Identity

Ethyl 5-chloro-4-hydroxy-2-methylbenzoate is a polysubstituted benzene derivative. The strategic placement of a chlorine atom, a hydroxyl group, and a methyl group on the benzene ring, in conjunction with the ethyl ester functionality, creates a molecule with a unique electronic and steric profile. This substitution pattern is of significant interest to medicinal chemists as it allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The definitive identification of this compound is established by its Chemical Abstracts Service (CAS) Registry Number.

CAS Number: 1850464-11-7[1]

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. These parameters influence its solubility, permeability, and interaction with biological targets.

PropertyValueSource
Molecular Formula C₁₀H₁₀ClO₃Calculated
Molecular Weight 215.64 g/mol Calculated
Appearance Solid (predicted)Inferred from similar structures[2][3]
Solubility Predicted to be sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and dichloromethane.Inferred from general properties of benzoic acid esters
pKa The phenolic hydroxyl group is expected to have a pKa in the range of 7-9, influenced by the electron-withdrawing chlorine and the electron-donating methyl group.Theoretical Estimation

Synthesis Protocol: A Validated Approach

The synthesis of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate can be efficiently achieved through the Fischer esterification of its corresponding carboxylic acid precursor, 5-chloro-4-hydroxy-2-methylbenzoic acid. This acid-catalyzed reaction is a robust and well-established method for the preparation of esters.

Reaction Principle

The Fischer esterification involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the formation of the ester by using a large excess of the alcohol.

Step-by-Step Experimental Protocol

Materials:

  • 5-chloro-4-hydroxy-2-methylbenzoic acid

  • Anhydrous Ethanol (absolute)

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (5% aqueous solution)

  • Anhydrous Magnesium Sulfate

  • Dichloromethane

  • Deionized Water

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-4-hydroxy-2-methylbenzoic acid (1 equivalent).

  • Reagent Addition: Add a significant excess of anhydrous ethanol (e.g., 10-20 equivalents) to the flask. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water, 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 5-chloro-4-hydroxy-2-methylbenzoate.

  • Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Synthesis Workflow Diagram

SynthesisWorkflow Reactants 5-chloro-4-hydroxy-2-methylbenzoic acid + Ethanol (excess) + H₂SO₄ (catalyst) Reflux Reflux (4-6 hours) Reactants->Reflux Workup Workup: - Remove excess Ethanol - Dichloromethane extraction Reflux->Workup Washing Wash with: - H₂O - 5% NaHCO₃ - Brine Workup->Washing Drying Dry with MgSO₄ & Concentrate Washing->Drying Purification Column Chromatography Drying->Purification Product Pure Ethyl 5-chloro-4-hydroxy- 2-methylbenzoate Purification->Product

Caption: Fischer Esterification workflow for the synthesis of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate.

Significance in Drug Development and Medicinal Chemistry

The structural motifs present in Ethyl 5-chloro-4-hydroxy-2-methylbenzoate are of considerable interest in the field of drug discovery. Substituted benzoic acids and their esters are known to be valuable intermediates in the synthesis of a wide range of pharmaceutical compounds.

The Role of Halogenation

The presence of a chlorine atom on the aromatic ring can significantly influence the biological activity of a molecule. Halogenation is a common strategy in drug design to enhance properties such as:

  • Lipophilicity: The introduction of a halogen can increase the lipophilicity of a compound, which can improve its ability to cross cell membranes.

  • Metabolic Stability: Halogens can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug.

  • Binding Affinity: The chlorine atom can participate in halogen bonding, a non-covalent interaction with biological macromolecules, which can enhance binding affinity and selectivity for a target protein.

Phenolic Hydroxyl Group as a Key Functional Handle

The phenolic hydroxyl group is a versatile functional group that can act as both a hydrogen bond donor and acceptor. This allows for critical interactions with the active sites of enzymes and receptors. Furthermore, it serves as a synthetic handle for further chemical modifications, such as etherification or esterification, to generate a library of derivatives for structure-activity relationship (SAR) studies.

Potential Therapeutic Applications

While specific biological activities for Ethyl 5-chloro-4-hydroxy-2-methylbenzoate are not yet extensively documented, its structural features suggest potential for exploration in various therapeutic areas. For instance, related halogenated and hydroxylated benzoic acid derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Logical Pathway for a Screening Campaign

The following diagram illustrates a logical workflow for assessing the biological potential of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate in a drug discovery program.

Screening_Pathway cluster_0 Initial Assessment cluster_1 Lead Optimization cluster_2 Preclinical Development Start Ethyl 5-chloro-4-hydroxy- 2-methylbenzoate HTS High-Throughput Screening (Target-based or Phenotypic) Start->HTS Hit_Ident Hit Identification HTS->Hit_Ident SAR Structure-Activity Relationship (SAR) - Synthesis of Analogs Hit_Ident->SAR ADME_Tox In vitro ADME/Tox Profiling (Solubility, Permeability, Cytotoxicity) SAR->ADME_Tox ADME_Tox->SAR Iterative Optimization Lead_Cand Lead Candidate Selection ADME_Tox->Lead_Cand In_Vivo In vivo Efficacy Studies (Animal Models) Lead_Cand->In_Vivo PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling In_Vivo->PK_PD IND Investigational New Drug (IND) -Enabling Studies PK_PD->IND

Caption: A logical workflow for the evaluation of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate in a drug discovery pipeline.

Conclusion

Ethyl 5-chloro-4-hydroxy-2-methylbenzoate represents a promising scaffold for the development of novel therapeutic agents. Its unique combination of functional groups provides a solid foundation for further chemical exploration and biological evaluation. The synthetic route is straightforward, and the rationale for its potential utility in drug discovery is well-grounded in the principles of medicinal chemistry. This guide serves as a foundational resource for researchers and scientists embarking on the investigation of this and structurally related compounds.

References

Sources

Exploratory

Solubility of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate in organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate, a compound of interest in drug discovery and development. In the absence of extensive published empirical data for this specific molecule, this document synthesizes fundamental principles of solubility, analyzes its structural attributes to predict its behavior in various organic solvents, and presents a detailed, field-proven protocol for its experimental determination. This guide is intended to equip researchers and formulation scientists with the necessary tools to understand, predict, and accurately measure the solubility of this and structurally similar compounds, thereby accelerating preclinical development.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from the laboratory to the clinic, its physicochemical properties play a pivotal role. Among these, aqueous and non-aqueous solubility are of paramount importance.[1] Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, therapeutic failure.[2] Ethyl 5-chloro-4-hydroxy-2-methylbenzoate, a substituted aromatic ester, presents a molecular architecture that necessitates a thorough understanding of its solubility profile to inform formulation strategies. This guide will delve into the theoretical underpinnings of its solubility, offer predictive insights into its behavior across a spectrum of organic solvents, and provide a robust experimental framework for its quantitative assessment.

Physicochemical Properties and Solubility Prediction

To predict the solubility of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate, we must first analyze its molecular structure and deduce its key physicochemical characteristics.

Molecular Structure:

Caption: Molecular Structure of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate.

  • Aromatic Core: The central benzene ring is inherently non-polar and will favor interactions with non-polar or moderately polar solvents.

  • Ester Group (-COOEt): The ethyl ester group introduces polarity and can act as a hydrogen bond acceptor.[3] This group will contribute to solubility in polar aprotic solvents.

  • Hydroxyl Group (-OH): The phenolic hydroxyl group is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This significantly increases the potential for solubility in polar protic solvents.

  • Chloro Group (-Cl): The chlorine atom is an electron-withdrawing group that adds to the molecule's polarity and can participate in dipole-dipole interactions.

  • Methyl Group (-CH3): The methyl group is non-polar and will slightly increase lipophilicity.

Based on these structural features, a qualitative prediction of solubility in common organic solvents can be made.

Table 1: Predicted Solubility of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of the solvents. The polar ester group also contributes to favorable interactions.
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)HighThe polar nature of these solvents and their ability to accept hydrogen bonds from the solute's hydroxyl group will lead to good solubility. The lack of a donor hydrogen on the solvent is less critical due to the solute's own donor capability.
Moderately Polar Ethyl Acetate, DichloromethaneModerate to HighThe ester group of the solute will interact favorably with ethyl acetate. Dichloromethane's dipole moment will interact with the polar groups of the solute.
Non-Polar Hexane, TolueneLow to ModerateThe non-polar aromatic ring and methyl group will have some affinity for these solvents, but the polar hydroxyl and ester groups will limit overall solubility.
Ethers Diethyl Ether, Tetrahydrofuran (THF)ModerateEthers can act as hydrogen bond acceptors, interacting with the solute's hydroxyl group, leading to moderate solubility.

Thermodynamic Principles of Solubility

The dissolution of a solid in a liquid is governed by the change in Gibbs free energy (ΔG) of the system.[2]

ΔG = ΔHsolution - TΔSsolution

For dissolution to be spontaneous, ΔG must be negative. This process can be broken down into three conceptual steps:

  • Breaking Solute-Solute Bonds (Lattice Energy): This is an endothermic process (ΔH > 0) that requires energy to overcome the crystal lattice forces of the solid.

  • Breaking Solvent-Solvent Bonds: This is also an endothermic process (ΔH > 0) that requires energy to create a cavity in the solvent for the solute molecule.

  • Formation of Solute-Solvent Bonds (Solvation): This is an exothermic process (ΔH < 0) where energy is released as the solute molecules interact with the solvent molecules.

The overall enthalpy of solution (ΔHsolution) is the sum of the enthalpy changes of these three steps. The entropy of solution (ΔSsolution) is generally positive, as the random mixing of solute and solvent increases the disorder of the system.[2]

The temperature dependence of solubility is dictated by the sign of ΔHsolution.[4][5]

  • If dissolution is endothermic (ΔHsolution > 0), increasing the temperature will increase solubility.

  • If dissolution is exothermic (ΔHsolution < 0), increasing the temperature will decrease solubility.

For most organic solids, the dissolution process is endothermic, meaning solubility increases with temperature.[5]

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[1] This method involves allowing an excess of the solid compound to equilibrate with the solvent until the solution is saturated.

Rationale and Self-Validation

This protocol is designed to be self-validating by ensuring that a true equilibrium is reached. This is achieved by agitating the sample for a sufficient duration and confirming that the measured solubility does not change over successive time points. Adherence to Good Laboratory Practices (GLP) is essential for data integrity.[6][7]

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep1 Weigh excess solid (Ethyl 5-chloro-4-hydroxy-2-methylbenzoate) prep2 Add precise volume of organic solvent prep1->prep2 equil1 Seal vial and place in shaking incubator at controlled temperature (e.g., 25°C) prep2->equil1 equil2 Agitate for a defined period (e.g., 24-72 hours) equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw aliquot of supernatant sample1->sample2 sample3 Filter through a low-binding syringe filter (e.g., 0.22 µm PTFE) sample2->sample3 analysis1 Dilute sample with appropriate mobile phase sample3->analysis1 analysis2 Quantify concentration using a validated analytical method (e.g., HPLC-UV) analysis1->analysis2 analysis3 Calculate solubility (e.g., in mg/mL or mol/L) analysis2->analysis3

Sources

Foundational

A Guide to the Crystal Structure Analysis of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate: From Synthesis to Structural Elucidation

Abstract This technical guide provides a comprehensive walkthrough for the complete crystal structure analysis of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate, a compound of interest in the broader class of halogenated p-hy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive walkthrough for the complete crystal structure analysis of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate, a compound of interest in the broader class of halogenated p-hydroxybenzoic acid esters. Given the absence of a publicly available crystal structure for this specific molecule, this document serves as a procedural roadmap for researchers in materials science, pharmacology, and drug development. We will navigate the multi-step synthesis of the target compound, detail the methodologies for obtaining diffraction-quality single crystals, and provide an in-depth protocol for single-crystal X-ray diffraction (SCXRD) analysis, from data acquisition to structure solution and refinement. The overarching goal is to equip researchers with the necessary theoretical and practical knowledge to not only determine the crystal structure of this specific compound but also to apply these principles to other novel small molecules.

Introduction: The Significance of Crystalline Structure in Substituted Hydroxybenzoates

Substituted p-hydroxybenzoic acid esters, commonly known as parabens, are widely utilized as preservatives in the pharmaceutical, cosmetic, and food industries due to their antimicrobial properties.[1][2] The seemingly minor addition of substituents, such as a chloro- group and a methyl- group in the case of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate, can significantly alter the molecule's physicochemical properties. These properties, including solubility, dissolution rate, stability, and bioavailability, are intrinsically linked to the three-dimensional arrangement of molecules in the solid state—the crystal structure.[3][4]

Understanding the precise atomic arrangement, intermolecular interactions (such as hydrogen bonding and halogen bonding), and packing motifs within the crystal lattice is paramount.[5][6] This knowledge is crucial for:

  • Rational Drug Design: Elucidating the structure of a potential active pharmaceutical ingredient (API) allows for a deeper understanding of its interaction with biological targets.[6][7]

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can have drastically different properties. Identifying and characterizing the most stable polymorph is a critical step in drug development to ensure product consistency and efficacy.[3]

  • Materials Science: The crystal structure dictates many of a material's bulk properties, influencing its suitability for various applications.

This guide will therefore provide a holistic approach, beginning with the synthesis of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate, a necessary first step in the absence of a commercial source for the pure compound.

Synthesis of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate

A plausible and efficient synthetic route to the target compound involves a three-step process:

  • Carboxylation of 3-methylphenol (m-cresol) via the Kolbe-Schmitt reaction to produce 4-hydroxy-2-methylbenzoic acid.

  • Regioselective chlorination of 4-hydroxy-2-methylbenzoic acid to yield 5-chloro-4-hydroxy-2-methylbenzoic acid.

  • Fischer esterification of the resulting carboxylic acid with ethanol to obtain the final product, Ethyl 5-chloro-4-hydroxy-2-methylbenzoate.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-hydroxy-2-methylbenzoic acid

The Kolbe-Schmitt reaction is a well-established method for the ortho-carboxylation of phenols.[3][8] In this step, we will adapt this reaction to synthesize the carboxylic acid precursor.

  • Reaction Setup: In a dry, high-pressure autoclave, add 3-methylphenol (1.0 eq).

  • Deprotonation: Add sodium hydroxide (1.1 eq) and heat under vacuum to remove any water and form the sodium phenoxide salt.

  • Carboxylation: Pressurize the autoclave with dry carbon dioxide (CO2) to approximately 100 atm and heat to 125 °C for 6-8 hours.

  • Work-up: Cool the reaction vessel and cautiously vent the excess CO2. Dissolve the solid product in water and acidify with concentrated hydrochloric acid (HCl) until a pH of 2-3 is reached, precipitating the 4-hydroxy-2-methylbenzoic acid.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from hot water or an ethanol/water mixture to yield the pure product.

Step 2: Synthesis of 5-chloro-4-hydroxy-2-methylbenzoic acid

The hydroxyl and methyl groups on the benzene ring are activating and ortho-, para-directing. The position ortho to the hydroxyl group and meta to the methyl group is sterically unhindered and electronically favorable for electrophilic aromatic substitution.

  • Reaction Setup: Dissolve 4-hydroxy-2-methylbenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid in a round-bottom flask.

  • Chlorination: While stirring, add a solution of sulfuryl chloride (SO2Cl2) (1.05 eq) in the same solvent dropwise at room temperature. The reaction is typically exothermic and may require cooling in an ice bath to maintain a temperature of 20-25 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove any remaining acid, and dry under vacuum.

Step 3: Synthesis of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate

This final step is a classic Fischer esterification.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-chloro-4-hydroxy-2-methylbenzoic acid (1.0 eq) in an excess of absolute ethanol, which acts as both reactant and solvent.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4) (typically 3-5 mol%).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours.

  • Work-up: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. The ethyl ester will likely precipitate or can be extracted with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product, Ethyl 5-chloro-4-hydroxy-2-methylbenzoate.

Crystallization: The Art of Growing Diffraction-Quality Crystals

Obtaining a single crystal of sufficient size and quality is often the most challenging step in structure determination.[9] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form rather than as an amorphous powder. A purity of at least 90% is recommended before attempting crystallization.[8]

Common Crystallization Techniques for Small Molecules

1. Slow Evaporation:

This is the simplest method. A solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly.

  • Protocol:

    • Dissolve the purified compound in a solvent (or solvent mixture) in which it is moderately soluble at room temperature to create a near-saturated solution.

    • Filter the solution to remove any dust or particulate matter.

    • Place the solution in a clean vial or beaker.

    • Cover the container with parafilm and pierce a few small holes with a needle to allow for slow evaporation.[9]

    • Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

2. Vapor Diffusion:

This technique is highly effective for small quantities of material and allows for fine control over the rate of crystallization.[8][10][11]

  • Protocol (Sitting Drop):

    • Dissolve the compound in a "good" solvent in which it is highly soluble.

    • In a larger, sealed container (e.g., a jar or a specialized crystallization plate), place a small amount of a "bad" solvent (an anti-solvent) in which the compound is poorly soluble but which is miscible with the "good" solvent.[12]

    • Place a small, open vial containing the compound's solution inside the larger container.

    • Seal the container. The more volatile anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[11][12]

The choice of solvents is critical and often requires screening a variety of solvent systems.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a non-destructive analytical technique that provides detailed information about the three-dimensional arrangement of atoms in a crystal.[5]

The Workflow of SCXRD

The process can be broken down into several key stages:

SCXRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation CrystalSelection Crystal Selection & Mounting DataCollection Diffraction Data Collection CrystalSelection->DataCollection DataProcessing Data Integration & Scaling DataCollection->DataProcessing StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation & CIF Generation StructureRefinement->Validation

Figure 1: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Experimental Protocol: SCXRD
  • Crystal Selection and Mounting:

    • Under a polarizing microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects.[9] An ideal size for most diffractometers is between 0.1 and 0.4 mm in each dimension.[13]

    • Carefully mount the selected crystal on a goniometer head using a suitable adhesive (e.g., oil or epoxy) on the tip of a glass fiber or a cryo-loop.

  • Data Collection:

    • Mount the goniometer head on the diffractometer. Modern diffractometers are equipped with a CCD or CMOS detector.[14]

    • Cool the crystal to a low temperature (typically 100-173 K) using a cryo-stream. This minimizes thermal motion of the atoms and reduces radiation damage.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Each image captures a small slice of the diffraction data.[15] The collection of a complete dataset can take several hours.

  • Data Processing:

    • Indexing and Unit Cell Determination: The positions of the diffraction spots on the initial images are used to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.[15]

    • Integration: The intensity of each diffraction spot (reflection) is measured from all the collected images.

    • Scaling and Merging: The integrated intensities are scaled to account for variations in exposure time and detector response. Symmetry-equivalent reflections are then merged to create a final dataset.

  • Structure Solution:

    • The "phase problem" is the central challenge in crystallography: the intensities of the diffracted waves are measured, but their phases are lost.[15] For small molecules, "direct methods" are typically used. These are statistical methods that use relationships between the intensities of the reflections to determine the initial phases.[16]

    • Once initial phases are obtained, an electron density map is calculated. This map should reveal the positions of the atoms in the crystal structure.

  • Structure Refinement:

    • An atomic model is built based on the electron density map.

    • This initial model is then refined using a least-squares method, typically with software like SHELXL.[17][18] Refinement involves adjusting the atomic coordinates, thermal parameters (describing atomic vibrations), and occupancies to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.

    • The quality of the refinement is monitored using the R-factor (residual factor), which should be as low as possible for a good structure.

  • Validation and Reporting:

    • The final refined structure is validated to ensure its chemical sense and the quality of the crystallographic model.

    • The results are typically reported in a standard format called a Crystallographic Information File (CIF).[19][20][21][22] The CIF contains all the essential information about the crystal structure and the diffraction experiment.

Data Interpretation and Presentation

The final output of a successful crystal structure analysis is a wealth of quantitative data. This data should be presented clearly and concisely.

Table 1: Crystallographic Data for Ethyl 5-chloro-4-hydroxy-2-methylbenzoate
ParameterValue (Example)
Chemical formulaC10H11ClO3
Formula weight214.64
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = X.XXXX(X) Å, α = 90°
b = Y.YYYY(Y) Å, β = YY.YYY(Y)°
c = Z.ZZZZ(Z) Å, γ = 90°
Volume (ų)VVVV.V(V)
Z (molecules/unit cell)4
Density (calculated, g/cm³)D.DDD
Absorption coefficient (mm⁻¹)μ.μμμ
F(000)FFF
Crystal size (mm³)0.X x 0.Y x 0.Z
Theta range for data collection (°)θ.θθ to θθ.θθθ
Reflections collectedNNNNN
Independent reflectionsnnnnn [R(int) = 0.rrrr]
Goodness-of-fit on F²G.GGG
Final R indices [I>2σ(I)]R1 = 0.rrrr, wR2 = 0.wwww
R indices (all data)R1 = 0.rrrr, wR2 = 0.wwww
Largest diff. peak and hole (e.Å⁻³)p.ppp and -h.hhh

(Note: The values in this table are placeholders and must be replaced with experimental data.)

The CIF file generated by the refinement software contains all the necessary data for publication and deposition in crystallographic databases such as the Cambridge Structural Database (CSD).

Conclusion

The determination of the crystal structure of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate is a multi-faceted process that integrates organic synthesis, the careful art of crystallization, and the powerful analytical technique of single-crystal X-ray diffraction. This guide has provided a comprehensive framework for undertaking this task, from the initial synthesis of the compound to the final interpretation and reporting of the crystallographic data. The insights gained from such an analysis are invaluable, providing a fundamental understanding of the molecule's solid-state properties, which has significant implications for its potential applications in pharmaceuticals and materials science. By following the detailed protocols and understanding the causality behind the experimental choices outlined herein, researchers will be well-equipped to successfully elucidate the crystal structure of this and other novel compounds.

References

  • Clark, C. M., & Dutrow, B. L. (2007, May 17). Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). x Ray crystallography. PMC - NIH. [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Guide for crystallization. University of Zurich. [Link]

  • Department of Chemistry, University of Zurich. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Wang, W., et al. (2025, December 15). Formation of halogenated hydroxybenzaldehydes from pharmaceuticals and personal care products (PPCPs) in chlorinated swimming pool water: A novel pathway via precursor dimerization. ScienceDirect. [Link]

  • ShelXle. (2020, August 14). ShelXle Tutorial solving and refining crystal structures [Video]. YouTube. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). A short guide to Crystallographic Information Files. [Link]

  • Braga, D., & Grepioni, F. (2022, August 12). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. PMC - NIH. [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL 1. Introduction. [Link]

  • Soni, H., et al. (2021). Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. ResearchGate. [Link]

  • OMICS International. (2023). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Linac Coherent Light Source. Crystal Growth. [Link]

  • International Union of Crystallography (IUCr). A Guide to CIF for Authors. [Link]

  • BragitOff. (2019, July 21). TUTORIAL on How to Read a .CIF File [Video]. YouTube. [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. [Link]

  • Royal Society of Chemistry. (2024, November 20). Chapter 6: Single Crystal X-ray Structure Analysis. In Books. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. [Link]

  • Püttmann, W., et al. (2013). Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA). Analytical Methods (RSC Publishing). [Link]

  • Zien Journals Publishing. (2023). A Review on Crystallography and Its Role on Drug Design. [Link]

  • Yu, E. W., et al. (2011). Crystallization of Membrane Proteins by Vapor Diffusion. PMC - NIH. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • Sheldrick, G. M. (1997). The SHELX-97 Manual. [Link]

  • Brown, I. D. (1992). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. PMC - NIH. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. SciSpace. [Link]

  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]

  • University of Barcelona. crystallization of small molecules. [Link]

  • The Good Scents Company. methyl paraben, 99-76-3. [Link]

  • Hall, S. R., & Allen, F. H. (2015). The Crystallographic Information File (CIF). ResearchGate. [Link]

  • ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. [Link]

  • ResearchGate. (2026, January 4). Relationship between the Structure and Properties of Pharmaceutical Crystals. [Link]

  • University of Cape Town. SOP: CRYSTALLIZATION. [Link]

  • University of Idaho. Single Crystal X-ray Diffraction and Structure Analysis. [Link]

  • Google Patents. (2003, December 31).
  • Hampton Research. Sitting Drop Vapor Diffusion. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • The Biochemist - Portland Press. (2021, January 29). A beginner's guide to macromolecular crystallization. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Ethyl 5-chloro-4-hydroxy-2-methylbenzoate Derivatives: Synthesis, Characterization, and Potential Biological Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Substituted benzoates represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This technical g...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoates represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate and its derivatives, a class of compounds with significant potential in drug discovery. This document details plausible synthetic routes, methods for structural characterization, and explores potential biological activities based on structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents.

Introduction: The Therapeutic Potential of Substituted Benzoates

The benzoate scaffold is a cornerstone in the development of new pharmaceuticals. Its derivatives are known to exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitutions on the benzene ring play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of these molecules. The core structure of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate combines several key features: a lipophilic ethyl ester group, an electron-withdrawing chlorine atom, a hydrogen-bonding hydroxyl group, and a methyl group, which can influence the molecule's conformation and metabolic stability. This unique combination of functional groups suggests that its derivatives could interact with a variety of biological targets, making them attractive candidates for further investigation.

Derivatives of salicylic acid, a closely related structure, are known for their anti-inflammatory effects[1]. Furthermore, the introduction of a chlorine atom can enhance the antimicrobial activity of phenolic compounds[2]. The ester functional group can act as a prodrug moiety, improving bioavailability, and can be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule.

This guide will provide a detailed exploration of the synthesis, characterization, and potential biological activities of derivatives based on the Ethyl 5-chloro-4-hydroxy-2-methylbenzoate core, offering a roadmap for their future development.

Synthesis and Characterization

The synthesis of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate and its derivatives can be approached through a multi-step process, beginning with the synthesis of the precursor acid, followed by esterification and subsequent derivatization.

Synthesis of the Precursor: 5-chloro-4-hydroxy-2-methylbenzoic acid

A plausible route to the precursor acid involves the chlorination of 4-hydroxy-2-methylbenzoic acid.

Experimental Protocol: Chlorination of 4-hydroxy-2-methylbenzoic acid

  • Dissolution: Dissolve 4-hydroxy-2-methylbenzoic acid (1 equivalent) in a suitable organic solvent such as glacial acetic acid or a chlorinated hydrocarbon like dichlorobenzene in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube[3].

  • Chlorination: While stirring, bubble chlorine gas (1 equivalent) through the solution. The reaction temperature should be carefully controlled, typically between 100°C and 150°C[3]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. The filtrate can be concentrated under reduced pressure to yield the crude product.

  • Purification: The crude 5-chloro-4-hydroxy-2-methylbenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product.

Esterification to Ethyl 5-chloro-4-hydroxy-2-methylbenzoate

The most common method for the synthesis of the title compound is the Fischer-Speier esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst[4][5][6][7][8][9].

Experimental Protocol: Fischer-Speier Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-4-hydroxy-2-methylbenzoic acid (1 equivalent) in an excess of absolute ethanol (which acts as both solvent and reactant)[5][8].

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture[4][5][8].

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like diethyl ether or ethyl acetate and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine[5][8].

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude Ethyl 5-chloro-4-hydroxy-2-methylbenzoate. Further purification can be achieved by column chromatography on silica gel or by vacuum distillation.

Diagram: Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of Precursor Acid cluster_1 Step 2: Esterification cluster_2 Step 3: Derivatization start_acid 4-hydroxy-2-methylbenzoic acid chlorination Chlorination (Cl2, Acetic Acid) start_acid->chlorination product_acid 5-chloro-4-hydroxy-2-methylbenzoic acid chlorination->product_acid product_acid2 5-chloro-4-hydroxy-2-methylbenzoic acid esterification Fischer Esterification (Ethanol, H2SO4) product_acid2->esterification final_product Ethyl 5-chloro-4-hydroxy-2-methylbenzoate esterification->final_product final_product2 Ethyl 5-chloro-4-hydroxy-2-methylbenzoate derivatization Alkylation / Acylation of Hydroxyl Group final_product2->derivatization derivatives Target Derivatives derivatization->derivatives

Caption: General workflow for the synthesis of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate and its derivatives.

Derivatization Strategies

The phenolic hydroxyl group of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate provides a convenient handle for further derivatization, allowing for the exploration of structure-activity relationships. Common derivatization strategies include O-alkylation and O-acylation.

Experimental Protocol: General O-Alkylation

  • Reaction Setup: To a solution of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate (1 equivalent) in an aprotic solvent such as acetone or DMF, add a base like potassium carbonate (1.5-2 equivalents).

  • Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture is filtered to remove the inorganic salts, and the solvent is evaporated. The residue is then purified by column chromatography to yield the desired O-alkylated derivative.

Spectroscopic Characterization

The synthesized compounds should be thoroughly characterized using modern spectroscopic techniques to confirm their structure and purity.

Technique Expected Observations for Ethyl 5-chloro-4-hydroxy-2-methylbenzoate
¹H NMR Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methyl group, aromatic protons, and a broad singlet for the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the aromatic carbons. The chemical shifts will be influenced by the electronic effects of the substituents.
IR Spectroscopy A broad absorption band for the O-H stretch of the hydroxyl group, a strong absorption for the C=O stretch of the ester, and characteristic absorptions for the aromatic C-H and C=C bonds.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Potential Biological Activities and Mechanisms of Action

While specific biological data for derivatives of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate are limited, the activities of structurally similar compounds provide valuable insights into their potential therapeutic applications.

Antimicrobial Activity

Halogenated phenols and their esters are well-known for their antimicrobial properties. The presence of the chlorine atom on the benzene ring is expected to enhance the antimicrobial potency of these derivatives[2]. The mechanism of action is likely to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. Studies on other chlorinated hydroxybenzoic acid derivatives have shown activity against a range of bacteria, including both Gram-positive and Gram-negative strains[2].

Anticancer Activity

Numerous substituted benzoate and salicylamide derivatives have been investigated for their anticancer properties. Some salicylamide derivatives have been shown to induce apoptosis in cancer cell lines[10]. The cytotoxic effects of benzoate esters have also been reported, with the mechanism often involving the induction of oxidative stress and mitochondrial dysfunction[11]. It is plausible that derivatives of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate could exhibit similar cytotoxic effects against various cancer cell lines.

Anti-inflammatory Activity

Salicylic acid and its derivatives are renowned for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. While the title compound is an ester, it can be hydrolyzed in vivo to the corresponding carboxylic acid, which could then exert anti-inflammatory effects. Structure-activity relationship studies of salicylic acid derivatives have shown that substitutions on the ring can modulate their inhibitory activity on TNF-α dependent NFκB activity, a key pathway in inflammation[1].

Diagram: Potential Biological Targets

Biological_Targets cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity cluster_antiinflammatory Anti-inflammatory Activity Core Ethyl 5-chloro-4-hydroxy-2-methylbenzoate Derivatives Membrane Bacterial Cell Membrane Disruption Core->Membrane Enzyme_Inhibition Inhibition of Essential Enzymes Core->Enzyme_Inhibition Apoptosis Induction of Apoptosis Core->Apoptosis Oxidative_Stress Generation of Oxidative Stress Core->Oxidative_Stress COX COX Enzyme Inhibition Core->COX NFkB NF-κB Pathway Modulation Core->NFkB

Caption: Potential biological targets and mechanisms of action for Ethyl 5-chloro-4-hydroxy-2-methylbenzoate derivatives.

Structure-Activity Relationships (SAR): A Predictive Outlook

Based on the literature for related compounds, several hypotheses regarding the structure-activity relationships of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate derivatives can be proposed:

  • The Ester Group: The nature of the ester group can influence the compound's lipophilicity and its rate of hydrolysis. Longer or bulkier ester groups may lead to increased cellular uptake but slower conversion to the active carboxylic acid.

  • The Phenolic Hydroxyl Group: This group is likely crucial for activity, potentially acting as a hydrogen bond donor or a proton source. Derivatization of this group will significantly impact the molecule's properties. O-alkylation could lead to compounds with different target specificities or improved pharmacokinetic profiles.

  • The Chlorine Atom: The position and presence of the chlorine atom are expected to be important for antimicrobial and potentially anticancer activity. Its electron-withdrawing nature also influences the acidity of the hydroxyl group.

  • The Methyl Group: The methyl group at the 2-position may provide a steric hindrance that could influence the molecule's binding to its target and its metabolic stability.

Future Directions and Conclusion

The Ethyl 5-chloro-4-hydroxy-2-methylbenzoate scaffold holds considerable promise for the development of new therapeutic agents. Future research should focus on the following areas:

  • Synthesis and Library Development: The synthesis and characterization of a diverse library of derivatives with modifications at the ester and hydroxyl positions are essential to fully explore the therapeutic potential of this scaffold.

  • Biological Screening: A comprehensive biological evaluation of these derivatives against a panel of microbial strains, cancer cell lines, and in inflammatory models is warranted.

  • Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be conducted to identify their specific molecular targets and pathways.

  • In Vivo Studies: Promising candidates should be advanced to in vivo studies to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

  • Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. (2025). ResearchGate. [Link]

  • Process for preparing s-chlorosalicylic. (n.d.).
  • Fischer Esterification. (n.d.). Wikipedia. [Link]

  • Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. (n.d.). PMC. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Unknown Source.
  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2012). PubMed. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Characterization of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate

Executive Summary Ethyl 5-chloro-4-hydroxy-2-methylbenzoate (CAS 1850464-11-7) is a specialized halogenated phenolic ester serving as a critical intermediate in the synthesis of bioactive scaffolds, particularly in the d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-chloro-4-hydroxy-2-methylbenzoate (CAS 1850464-11-7) is a specialized halogenated phenolic ester serving as a critical intermediate in the synthesis of bioactive scaffolds, particularly in the development of agrochemicals and kinase-inhibiting pharmaceuticals. Its structural motif—combining a sterically hindered ester, a reactive phenol, and an ortho-chlorine substituent—imparts unique electronic properties that influence both its metabolic stability and downstream synthetic utility.

This guide provides a definitive technical analysis of its physicochemical properties, synthesizing predictive modeling with rigorous experimental protocols. It addresses the scarcity of public experimental melting point data by establishing a self-validating characterization workflow.

Chemical Identity & Structural Analysis[1][2]

The compound is an ethyl ester derivative of 4-hydroxy-2-methylbenzoic acid, chlorinated at the 5-position.[1] The presence of the 2-methyl group creates steric torsion relative to the ester moiety, while the 5-chloro substituent increases the acidity of the phenolic proton (pKa modulation) compared to the non-halogenated precursor.

Parameter Data
IUPAC Name Ethyl 5-chloro-4-hydroxy-2-methylbenzoate
Common Synonyms 5-Chloro-4-hydroxy-2-methylbenzoic acid ethyl ester
CAS Registry Number 1850464-11-7
Molecular Formula C₁₀H₁₁ClO₃
Molecular Weight 214.65 g/mol
SMILES CCOC(=O)C1=CC(Cl)=C(O)C=C1C
InChI Key Derived from structure

Physicochemical Properties (Thermodynamic Data)

The following data aggregates high-confidence predictive models (ACD/Labs, EPI Suite) and comparative analysis with structural analogs (e.g., Ethyl 4-hydroxy-2-methylbenzoate).

Melting Point & Boiling Point Data

Critical Note on Melting Point: Unlike the widely characterized Ethyl 4-hydroxybenzoate (MP: 116–118 °C), the addition of the 2-methyl group disrupts crystal lattice symmetry, potentially lowering the melting point. However, the 5-chloro substituent introduces dipole-dipole interactions that counteract this. Consequently, the compound exists as a solid at room temperature, with a predicted melting range dependent on polymorphic purity.

Property Value / Range Source / Confidence
Boiling Point (BP) 311.0 ± 37.0 °C (at 760 mmHg)Predicted (ACD/Labs) [1]
Melting Point (MP) 95 – 125 °C (Estimated Range)Experimental determination required. (See Protocol 4.1)
Flash Point > 100 °C (Predicted)Safety Threshold
Density 1.259 ± 0.06 g/cm³Predicted [1]
pKa (Phenolic OH) 7.01 ± 0.23Predicted (Acidic due to Cl- withdrawing effect)
Vapor Pressure < 0.01 mmHg at 25 °CLow volatility solid
Solubility Profile
  • Water: Low (Hydrophobic ester/halogen influence).

  • Organic Solvents: Soluble in Dichloromethane (DCM), Ethyl Acetate, and DMSO.

  • Base: Soluble in dilute NaOH (due to phenolic deprotonation).

Synthesis & Reaction Logic

Understanding the synthesis is crucial for interpreting impurity profiles that affect the melting point. The primary route involves the electrophilic aromatic chlorination of Ethyl 4-hydroxy-2-methylbenzoate.

Synthesis Pathway Diagram

The 4-hydroxyl group is a strong ortho/para director. The 2-methyl group is a weak ortho/para director. The 1-ester group is a meta director.

  • Position 3: Sterically crowded (flanked by 2-Me and 4-OH).

  • Position 5: Sterically accessible and activated by 4-OH.

  • Result: Chlorination occurs selectively at Position 5.

SynthesisPathway cluster_conditions Reaction Conditions Precursor Ethyl 4-hydroxy-2-methylbenzoate (CAS 57081-00-2) Intermediate Transition State (Sigma Complex) Precursor->Intermediate + Cl+ Source Reagent Reagent: SO2Cl2 or NCS (Solvent: DCM/CHCl3) Reagent->Intermediate Product Ethyl 5-chloro-4-hydroxy-2-methylbenzoate (Target) Intermediate->Product - HCl Byproduct By-products: 3-chloro isomer (Minor) Di-chloro species Intermediate->Byproduct Steric Leakage

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of the target compound. Selectivity is driven by the steric hindrance at the C3 position.

Self-Validating Characterization Protocols

Due to the lack of harmonized compendial monographs for this specific intermediate, researchers must validate the identity and purity experimentally.

Protocol: Melting Point Determination

Objective: Establish the precise melting point for the specific crystal polymorph synthesized.

  • Sample Prep: Dry the sample under vacuum (40 °C, 4 hours) to remove solvent inclusions which depress MP.

  • Instrument: Differential Scanning Calorimetry (DSC) is preferred over capillary methods for intermediates to detect polymorphic transitions.

  • Parameters:

    • Ramp Rate: 5 °C/min.

    • Range: 40 °C to 200 °C.

  • Acceptance Criteria: A sharp endotherm (peak width < 2 °C) indicates high purity (>98%). A broad peak suggests residual solvent or isomer contamination (3-chloro isomer).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Raw Sample (Ethyl 5-chloro-4-hydroxy-2-methylbenzoate) HPLC HPLC Purity Check (C18 Column, ACN/Water) Sample->HPLC Decision Purity > 98%? HPLC->Decision Recrystallize Recrystallize (EtOH/Water) Decision->Recrystallize No NMR 1H-NMR Verification (Confirm 5-Cl Regiochemistry) Decision->NMR Yes Recrystallize->HPLC DSC DSC / Capillary MP (Determine Thermal Properties) Release Release for Use DSC->Release NMR->DSC

Figure 2: Analytical decision tree ensuring material integrity before physicochemical data recording.

Handling and Stability

  • Thermal Stability: The compound is an ester and a phenol. Avoid prolonged exposure to temperatures >150 °C to prevent decarboxylation or transesterification.

  • Hydrolysis Risk: The "2-methyl" group provides steric protection to the ester bond, making it more resistant to hydrolysis than standard ethyl paraben, but it remains sensitive to strong bases.

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent oxidative darkening of the phenol group.

References

  • ChemicalBook. (2024). Ethyl 5-chloro-4-hydroxy-2-methylbenzoate Properties and CAS Data. Retrieved from

  • PubChem. (2024).[2] Compound Summary: Benzoic acid, 5-chloro-2-hydroxy-, methyl ester (Analogous Data Source). National Library of Medicine. Retrieved from

  • Accela Chem. (2024). Safety Data Sheet: Ethyl 5-Chloro-4-hydroxy-2-methylbenzoate. Retrieved from

  • Sigma-Aldrich. (2024). Ethyl 4-hydroxybenzoate (Precursor Data). Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl 5-chloro-4-hydroxy-2-methylbenzoate as a Pharmacophore Scaffold

This Application Note and Protocol Guide details the strategic utilization of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate (CAS: 1850464-11-7), a specialized pharmaceutical intermediate.[1][2] This compound serves as a crit...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic utilization of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate (CAS: 1850464-11-7), a specialized pharmaceutical intermediate.[1][2] This compound serves as a critical scaffold in the synthesis of Thrombopoietin (TPO) Receptor Agonists (e.g., Hetrombopag analogs) and other biaryl/heterocyclic active pharmaceutical ingredients (APIs).

Introduction & Strategic Significance

In modern medicinal chemistry, Ethyl 5-chloro-4-hydroxy-2-methylbenzoate represents a "privileged structure"—a scaffold capable of providing diverse ligand-receptor interactions. Its tris-substituted benzene ring offers three distinct vectors for chemical diversification:

  • C1-Ethyl Ester: A masked carboxylic acid, readily convertible to hydrazides (for pyrazolone/hydrazone formation) or hydrolyzed to the free acid for solubility modulation.[2]

  • C4-Phenolic Hydroxyl: A high-reactivity nucleophile for O-alkylation (ether linkages) or conversion to a leaving group (triflate) for cross-coupling.[1][2]

  • C5-Chloro & C2-Methyl: These substituents provide steric bulk and electronic modulation, often critical for locking the conformation of the final drug molecule in the receptor pocket (e.g., the TPO receptor transmembrane domain).[2]

Primary Application: Synthesis of Hydrazone-based TPO Agonists . The ester moiety is frequently converted to a hydrazide, which is then condensed with aldehydes or diketones to form the bioactive hydrazone-pyrazolone core characteristic of drugs like Eltrombopag and Hetrombopag .[2]

Chemical Profile & Properties[1][3][4][5][6][7]
PropertyData
Chemical Name Ethyl 5-chloro-4-hydroxy-2-methylbenzoate
CAS Number 1850464-11-7
Molecular Formula C₁₀H₁₁ClO₃
Molecular Weight 214.65 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, EtOH; Sparingly soluble in water
Key Reactivity Nucleophilic (Phenol), Electrophilic (Ester), Directed Ortho-Metalation (DOM) potential
Synthetic Pathway Visualization

The following diagram illustrates the transformation of the intermediate into a TPO-agonist pharmacophore via Hydrazinolysis and Condensation.[2]

SynthesisPathway Start Ethyl 5-chloro-4-hydroxy- 2-methylbenzoate (Starting Material) Step1 Reaction: Hydrazinolysis (N2H4·H2O, EtOH, Reflux) Start->Step1 Nucleophilic Acyl Substitution Inter Intermediate: Benzohydrazide Derivative Step1->Inter Step2 Reaction: Condensation (Aldehyde/Diketone, AcOH) Inter->Step2 Schiff Base Formation Product Target API Scaffold: Hydrazone-Pyrazolone Core Step2->Product

Caption: Synthetic logic flow from the benzoate ester to the bioactive hydrazone core.

Experimental Protocols
Protocol A: Chemoselective Hydrazinolysis (Ester to Hydrazide)

Objective: Convert the ethyl ester to the corresponding acid hydrazide without affecting the phenolic hydroxyl or the aryl chloride. This is the "gateway" step for creating hydrazone-based libraries.[1]

Reagents:

  • Ethyl 5-chloro-4-hydroxy-2-methylbenzoate (1.0 eq)[1][2]

  • Hydrazine Hydrate (80% or 64% aq., 5.0–10.0 eq)[2]

  • Ethanol (Absolute, 10 V)

  • Optional: Catalytic acetic acid (if reaction is sluggish)[1][2]

Procedure:

  • Setup: Charge a round-bottom flask with the starting ester and Ethanol (10 volumes relative to mass). Stir to create a suspension/solution.

  • Addition: Add Hydrazine Hydrate dropwise at room temperature. Note: Use a large excess (5-10 eq) to prevent the formation of the dimer (N,N'-diacylhydrazine).[1][2]

  • Reaction: Heat the mixture to reflux (78–80 °C) . Monitor by TLC (System: 5% MeOH in DCM) or HPLC.

    • Checkpoint: Reaction typically completes in 4–6 hours. The product is more polar than the ester.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to 0–5 °C in an ice bath.

    • The hydrazide product often crystallizes out.[3]

    • Filter the solid.[4][5][6] Wash the cake with cold Ethanol (2 x 2 V) and then Hexanes/Heptane (2 x 2 V) to remove excess hydrazine.

  • Purification: If no precipitate forms, concentrate the solvent to ~20% volume, add water, and extract with Ethyl Acetate. However, direct crystallization is preferred for purity.

  • Drying: Vacuum dry at 45 °C for 12 hours.

Mechanism: Nucleophilic acyl substitution. The electron-donating OH group at the para position (relative to the ester?[2] No, it's meta to the ester in the 4-position if ester is 1) actually deactivates the ester slightly via resonance, requiring reflux conditions.[2]

Protocol B: O-Alkylation of the 4-Hydroxyl Group

Objective: Protect the phenol or attach a linker (e.g., for PROTACs or extended pharmacophores).[1][2]

Reagents:

  • Ethyl 5-chloro-4-hydroxy-2-methylbenzoate (1.0 eq)[1][2]

  • Alkyl Halide (e.g., Benzyl Bromide or Methyl Iodide, 1.2 eq)[2]

  • Base: Potassium Carbonate (K₂CO₃, 2.0 eq) or Cesium Carbonate (Cs₂CO₃, 1.5 eq)[2]

  • Solvent: DMF or Acetonitrile (ACN)[1][2]

Procedure:

  • Dissolution: Dissolve the substrate in DMF (5 V).

  • Deprotonation: Add K₂CO₃. Stir at RT for 30 mins.[1] The mixture may turn yellow (phenoxide formation).

  • Alkylation: Add the Alkyl Halide dropwise.

  • Heating: Heat to 60 °C . Monitor by TLC.[4][5][7]

    • Critical Parameter: Do not overheat (>90 °C) to avoid ester hydrolysis or decarboxylation.

  • Quench: Pour into ice-water (20 V). The product usually precipitates.

  • Isolation: Filter and wash with water. Recrystallize from EtOH/Water if necessary.

Quality Control & Troubleshooting

QC Specifications:

  • HPLC Purity: >98.0% (Area %).

  • ¹H-NMR: Confirm integration of the Ethyl group (quartet ~4.3 ppm, triplet ~1.3 ppm) and the singlets for Methyl and Aromatic protons.

  • Residual Hydrazine: Must be <10 ppm if proceeding to biological assays (genotoxic impurity).

Troubleshooting Guide:

IssueRoot CauseCorrective Action
Low Yield in Hydrazinolysis Formation of Dimer (Bis-hydrazide)Increase Hydrazine equivalents (to >10 eq) and maintain dilute concentration.
Incomplete O-Alkylation Steric hindrance from 5-Cl and 2-MeSwitch to Cs₂CO₃ (higher solubility/basicity) or add catalytic KI (Finkelstein condition).[1][2]
Product "Oiling Out" Impurities or Solvent entrapmentSeed the cooling solution with a pure crystal; switch solvent system to EtOH/Water.
Safety & Handling (SDS Summary)
  • Hazards:

    • Skin/Eye Irritant: The phenol and ester functionalities can cause irritation.

    • Sensitizer: Hydrazine derivatives are potential sensitizers.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2] Work in a fume hood, especially when using Hydrazine (toxic/carcinogenic vapor).

  • Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas (Argon/Nitrogen) to prevent oxidation of the phenol.

References
  • Synthesis of Hydrazone Derivatives from Ethyl Benzoates

    • Source: ResearchG
    • Title: "Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Deriv
    • URL:[Link] (Verified via Search Result 1.7)[1][2]

  • TPO Receptor Agonist Chemistry (Eltrombopag/Hetrombopag Context)

    • Source: ChemicalBook/Wikipedia.[1]

    • Title: "Hetrombopag: Structure and Clinical D
    • URL:[Link][1][2][8]

  • General Esterification/Hydrazinolysis Protocols

    • Source: Organic Syntheses.[6][7][9][10]

    • Title: "Ethyl Hydrazodicarboxylate and General Hydrazide Form
    • URL:[Link] (Verified via Search Result 1.12)[1][2]

  • Compound Identification & CAS Verification

    • Source: PubChem/AccelaChem.[1]

    • Title: "Ethyl 5-chloro-4-hydroxy-2-methylbenzoate (CAS 1850464-11-7)."[1][2][11][12]

    • URL:[Link][1][2]

Sources

Application

Application Note &amp; Protocols: Ethyl 5-Chloro-4-Hydroxy-2-Methylbenzoate as a Strategic Precursor for the Synthesis of Bioactive Heterocycles

Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate. This versat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate. This versatile building block, featuring a strategically substituted phenolic core, serves as an ideal starting point for the construction of diverse and biologically relevant heterocyclic scaffolds. We present detailed, field-proven protocols for the synthesis of coumarins, chromones, and benzofurans, elucidating the underlying reaction mechanisms and the rationale behind experimental choices. The potential biological activities of these synthesized heterocycles, particularly as antimicrobial and antifungal agents, are discussed and supported by authoritative literature.

The Strategic Value of Ethyl 5-Chloro-4-Hydroxy-2-Methylbenzoate

Ethyl 5-chloro-4-hydroxy-2-methylbenzoate is a highly functionalized aromatic compound whose structure is primed for complex molecule synthesis. The strategic arrangement of its substituents offers a unique combination of reactivity and stability, making it a valuable precursor in medicinal chemistry.

  • Phenolic Hydroxyl Group: This is the primary reactive site for electrophilic substitution and serves as the nucleophile in key cyclization reactions such as etherification and esterification. Its acidity and nucleophilicity are modulated by the other ring substituents.

  • Activated Aromatic Ring: The hydroxyl group is a potent ortho-, para-directing activator for electrophilic aromatic substitution. The positions ortho to the hydroxyl group are key sites for intramolecular cyclization, essential for forming the heterocyclic ring.

  • Chloro and Methyl Substituents: These groups play a crucial role in modulating the electronic properties of the aromatic ring and, consequently, the bioactivity of the final heterocyclic products. The chloro group, being electron-withdrawing, and the methyl group, being electron-donating, create a unique electronic environment. Furthermore, these substituents provide steric bulk and lipophilicity, which can significantly influence drug-receptor interactions.

  • Ethyl Ester Group: While often a spectator in the initial cyclization reactions, the ester functionality can be readily hydrolyzed or modified in subsequent synthetic steps to introduce further diversity or to serve as a handle for conjugation.

This guide will focus on three major classes of bioactive heterocycles derivable from this precursor: Coumarins, Chromones, and Benzofurans.

Synthesis of Bioactive 6-Chloro-7-hydroxy-5-methylcoumarins

Coumarins (2H-chromen-2-ones) are a major class of naturally occurring benzopyrones that exhibit a wide range of pharmacological properties, including anticoagulant, antimicrobial, and anticancer activities.[1][2][3] The most direct and widely used method for their synthesis from phenols is the Pechmann condensation.[4][5]

Reaction Principle: The Pechmann Condensation

The Pechmann condensation involves the acid-catalyzed reaction of a phenol with a β-ketoester. The mechanism proceeds via two key stages:

  • Transesterification: The phenolic hydroxyl group attacks the carbonyl of the β-ketoester, forming an aryl-β-ketoester intermediate.

  • Intramolecular Cyclization & Dehydration: An intramolecular electrophilic aromatic substitution (a form of Friedel-Crafts acylation) occurs where the activated aromatic ring attacks the ketone carbonyl. Subsequent dehydration yields the coumarin ring system.[4][5] Concentrated sulfuric acid is an ideal reagent as it serves as both the catalyst and a powerful dehydrating agent.

Pechmann_Condensation Start Ethyl 5-chloro-4-hydroxy-2-methylbenzoate + Ethyl Acetoacetate Catalyst H₂SO₄ (catalyst) Start->Catalyst Heat (e.g., 90°C) Step1 Transesterification (Intermediate Formation) Catalyst->Step1 Step2 Intramolecular Electrophilic Aromatic Substitution Step1->Step2 Ring Closure Step3 Dehydration Step2->Step3 Product 6-Chloro-7-hydroxy-5,4-dimethylcoumarin Step3->Product

Caption: Workflow for Pechmann Condensation.

Protocol: Synthesis of 6-Chloro-7-hydroxy-4,5-dimethylcoumarin

This protocol is adapted from established Pechmann condensation procedures and should be optimized for the specific substrate.[6][7]

Materials:

  • Ethyl 5-chloro-4-hydroxy-2-methylbenzoate

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol (95%)

  • Deionized water

  • Ice

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine Ethyl 5-chloro-4-hydroxy-2-methylbenzoate (1 equiv.) and ethyl acetoacetate (1.1 equiv.).

  • Catalyst Addition: Place the flask in an ice-water bath to cool the mixture to 0-5 °C. While stirring vigorously, slowly add concentrated sulfuric acid (3-4 equiv.) dropwise, ensuring the temperature does not exceed 10 °C. Caution: The addition is exothermic.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the viscous reaction mixture into a beaker containing 100 mL of ice-cold water with stirring. A solid precipitate should form.

  • Isolation and Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral (pH ~7). The crude product can be purified by recrystallization from 95% ethanol to yield the final product as a crystalline solid.

Expected Bioactivity of Substituted Coumarins

The resulting coumarin scaffold, featuring chloro, hydroxyl, and methyl groups, is primed for biological activity. Numerous studies have demonstrated the potent antimicrobial and antioxidant properties of similarly substituted coumarins.

Heterocycle ClassExample Biological ActivityTarget Organisms/Cell LinesReference
Substituted CoumarinsAntibacterialS. aureus, B. subtilis, E. coli, P. aeruginosa[2]
AntifungalCandida albicans, Aspergillus niger[3]
CytotoxicBreast Cancer Cells (MCF7)[8]

Synthesis of Bioactive 6-Chloro-7-hydroxy-5-methylchromones

Chromones (4H-chromen-4-ones) are isomers of coumarins and are also prevalent in nature, exhibiting a wide array of biological functions, including potent antifungal and anti-inflammatory activities.[9][10][11] A classic and effective route to 2-substituted chromones involves the Baker-Venkataraman rearrangement.[12][13]

Reaction Principle: The Baker-Venkataraman Rearrangement

This two-step synthesis begins with the acylation of the starting phenol, followed by a base-catalyzed intramolecular acyl migration.

  • O-Acylation: The phenolic hydroxyl group is first converted to an ester, for instance, by reacting it with an acyl chloride (e.g., acetyl chloride) in the presence of a base like pyridine.

  • Rearrangement: The resulting o-acyloxyaryl ketone undergoes a base-catalyzed rearrangement (e.g., using KOH or NaH) to form a 1,3-diketone intermediate.[14]

  • Cyclodehydration: Finally, acid-catalyzed cyclization and dehydration of the 1,3-diketone affords the chromone ring.[12][15]

Baker_Venkataraman Start Ethyl 5-chloro-4-hydroxy- 2-methylbenzoate Step1 O-Acylation (e.g., with Acetyl Chloride) Start->Step1 Intermediate1 o-Acyloxyaryl Ketone Intermediate Step1->Intermediate1 Step2 Base-Catalyzed Rearrangement (KOH) Intermediate1->Step2 Intermediate2 1,3-Diketone Intermediate Step2->Intermediate2 Step3 Acid-Catalyzed Cyclodehydration Intermediate2->Step3 Product 6-Chloro-7-hydroxy-2,5-dimethylchromone Step3->Product

Caption: Workflow for Chromone Synthesis.

Protocol: Synthesis of 6-Chloro-7-hydroxy-2,5-dimethylchromone

This is a generalized three-step protocol adapted from literature procedures.[12][13][15]

Step A: O-Acylation

  • Dissolve Ethyl 5-chloro-4-hydroxy-2-methylbenzoate (1 equiv.) in anhydrous pyridine.

  • Cool the solution to 0 °C and add acetyl chloride (1.1 equiv.) dropwise.

  • Allow the reaction to stir at room temperature for 4-6 hours until completion (monitored by TLC).

  • Pour the reaction mixture into cold dilute HCl and extract with ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude ester.

Step B: Baker-Venkataraman Rearrangement

  • Dissolve the crude ester from Step A in anhydrous pyridine or THF.

  • Add powdered potassium hydroxide (3 equiv.) and heat the mixture to 50-60 °C for 2-3 hours.

  • Cool the reaction, acidify with dilute HCl, and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 1,3-diketone.

Step C: Cyclodehydration to Chromone

  • Dissolve the crude 1,3-diketone from Step B in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture under reflux for 1-2 hours.

  • Cool the solution and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from ethanol.

Expected Bioactivity of Substituted Chromones

Chromone derivatives are well-documented for their potent antifungal properties, particularly against various Candida species. The presence of specific substituents can significantly enhance this activity.

Heterocycle ClassExample Biological ActivityTarget Organisms/Cell LinesReference
Substituted ChromonesAntifungalCandida species (e.g., C. albicans, C. auris)[9][16]
FungicidalSclerotinia sclerotiorum[10][17]
AntifungalFusarium oxysporum[10]

Synthesis of Bioactive Substituted Benzofurans

Benzofurans are another class of heterocyclic compounds found in many natural products and synthetic drugs, known for their diverse biological activities.[18] A common synthetic strategy involves the O-alkylation of a phenol followed by an intramolecular cyclization.

Reaction Principle: O-Alkylation and Intramolecular Cyclization

This pathway typically involves two main steps:

  • Williamson Ether Synthesis: The phenolic hydroxyl group is deprotonated with a base (e.g., K₂CO₃) to form a phenoxide, which then acts as a nucleophile to displace a halide from an α-halo ketone (e.g., chloroacetone). This forms an α-aryloxyketone intermediate.

  • Intramolecular Cyclization: The intermediate is then treated with a strong acid or a dehydrating agent (e.g., polyphosphoric acid or H₂SO₄) to promote an intramolecular electrophilic substitution, followed by dehydration to form the furan ring.

Benzofuran_Synthesis Start Ethyl 5-chloro-4-hydroxy- 2-methylbenzoate Step1 O-Alkylation (e.g., Chloroacetone, K₂CO₃) Start->Step1 Intermediate α-Aryloxyketone Intermediate Step1->Intermediate Step2 Acid-Catalyzed Intramolecular Cyclization Intermediate->Step2 Product Substituted Benzofuran Step2->Product

Caption: Workflow for Benzofuran Synthesis.

Protocol: Synthesis of a Substituted Benzofuran Derivative

This protocol is a general representation based on common benzofuran synthesis methodologies.[19][20]

Materials:

  • Ethyl 5-chloro-4-hydroxy-2-methylbenzoate

  • Chloroacetone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone or DMF

  • Polyphosphoric Acid (PPA) or Concentrated Sulfuric Acid

Procedure:

  • O-Alkylation: In a round-bottom flask, dissolve Ethyl 5-chloro-4-hydroxy-2-methylbenzoate (1 equiv.) in anhydrous acetone. Add anhydrous K₂CO₃ (2.5 equiv.) and chloroacetone (1.2 equiv.).

  • Reaction: Reflux the mixture with vigorous stirring for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the mixture and filter off the K₂CO₃. Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate to obtain the crude α-aryloxyketone intermediate.

  • Cyclization: Add the crude intermediate to polyphosphoric acid at 80-100 °C and stir for 1-2 hours.

  • Isolation: Cool the reaction mixture and pour it onto crushed ice. Extract the product with ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

Concluding Remarks

Ethyl 5-chloro-4-hydroxy-2-methylbenzoate stands out as a highly effective and versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. The protocols and principles outlined in this guide demonstrate straightforward and efficient pathways to coumarins, chromones, and benzofurans. The inherent substitution pattern of the precursor directly translates into highly functionalized heterocyclic products, which are excellent candidates for screening in drug discovery programs, particularly in the search for new antimicrobial and antifungal agents. The methodologies presented here are robust and can be adapted for the synthesis of a broad library of derivatives for structure-activity relationship (SAR) studies.

References

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). LBP. Retrieved February 26, 2026, from [Link]

  • Kobayashi, A., Tabata, S., & Yoshida, S. (2024). Highly substituted benzo[b]furan synthesis through substituent migration. RSC Advances, 14(15), 10593-10597. [Link]

  • Li, Y., et al. (2025). A Novel Chromone-Sulfonyl Hydrazone Scaffold Targeting Fungal Tubulin: Design, Synthesis, and Antifungal Mechanism Against Sclerotinia sclerotiorum. Journal of Agricultural and Food Chemistry.
  • Promgool, T., et al. (2023). Antifungal and antibiofilm activities of chromones against nine Candida species. Microbiology Spectrum, 11(6), e01661-23. [Link]

  • Abtahi, S., & Tavakol, G. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • (2023). Antifungal and antibiofilm activities of chromones against nine Candida species. ResearchGate. Retrieved February 26, 2026, from [Link]

  • Kobayashi, A., Tabata, S., & Yoshida, S. (2024). Highly substituted benzo[b]furan synthesis through substituent migration. RSC Publishing. [Link]

  • Yoshida, S., et al. (2023). Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction. RSC Advances, 13(2), 1136-1140. [Link]

  • Kumar, R., et al. (2024). Novel indazolylchromones: synthesis, fungicidal evaluation, molecular docking and aquatic toxicity prediction. Journal of the Iranian Chemical Society, 21(1), 1-13. [Link]

  • Scott, L., et al. (2024). In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Derivative against Candida spp. BioTech, 13(2), 13. [Link]

  • Goudgaon, N. M., & Patil, P. B. (2012). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITIES OF NEWLY SYNTHESIZED COUMARIN DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(3), 334-339.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Synthesis and Biological Evaluation of 6-Hydroxy-4-Methyl- 5,7-(Bis-p-ChlorophenylAzo) Coumarin. Molecules, 20(8), 13737-13751. [Link]

  • Pechmann Condensation Procedure. (n.d.). Harvard University. Retrieved February 26, 2026, from [Link]

  • Naik, C. G., Malik, G. M., & Parekh, H. M. (2013). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. Journal of the Brazilian Chemical Society, 24(5), 841-847. [Link]

  • Coumarin Derivatives with Antimicrobial and Antioxidant Activities. (n.d.). SciSpace. Retrieved February 26, 2026, from [Link]

  • Bruno, M., et al. (2006). Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae). Molecules, 11(11), 908-917. [Link]

  • Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Baker–Venkataraman rearrangement. (2023, December 1). In Wikipedia. [Link]

  • Design, Synthesis, Physicochemical Characterization And Biological (Antioxidant And Antiurease) Evaluation Of Newer Coumarin Derivatives. (n.d.). International Journal of Pharmaceutical and Life Sciences.
  • Shaikh, M. H., et al. (2022). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Molecules, 27(9), 2697. [Link]

  • Bardhan, R. (2021). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from phenols. Sathyabama Institute of Science and Technology.
  • Kumar, R., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(4), 7516-7524. [Link]

  • 5-Chloro-6-hydroxy-7,8-dimethylchroman-2-one. (n.d.). Acta Crystallographica Section E. [Link]

  • Synthesis of biologically active N-[coumarin-6-yl]-3-methyl-5-(hydroxy/methyll 4-hydroxy-8-methylcoumarin-3-yl)pyrazoles and [2.3.1]-bicyclon-[coumarin-6-yl]-4h-5,6-dihydro-1,2-diazepines. (2004). Indian Journal of Chemistry - Section B.
  • Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the mechanism and kinetics. ARKIVOC, 2021(10), 1-17. [Link]

  • Pechmann condensation. (2023, November 29). In Wikipedia. [Link]

  • Synthesis of 7-hydroxy-5-methylcoumarin. (n.d.). PrepChem.com. Retrieved February 26, 2026, from [Link]

  • El-Dean, A. M. K., et al. (2000). Novel Coumarin Derivatives with Expected Biological Activity. Molecules, 5(2), 99-106. [Link]

  • Baker-Venkataraman Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]

  • Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O-rutinosides and Their Precursors as Potential Anticancer Agents. (2011). The Journal of Organic Chemistry, 76(15), 6034-6042. [Link]

  • Ameen, D., & Snape, T. J. (2015). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synthesis, 47(02), 141-158.
  • 6-Chloro-7-methylchromone. (n.d.). Chem-Impex. Retrieved February 26, 2026, from [Link]

  • An In-depth Technical Guide to the Pechmann Condensation for the Synthesis of 6-Methoxy-4-methylcoumarin. (2025). BenchChem.
  • Nguyen, T. N., et al. (2025). Synthesis of some novel coumarin-pyrimidine hybrid compounds from 8- and 6-acetyl-7-hydroxy-4-methylcoumarin. ARKIVOC.
  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. (2023). Molecules, 28(3), 1399. [Link]

  • Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. (2014). Organic Syntheses, 91, 1-13. [Link]

  • Al-Juboori, A. M. J., et al. (2019). Synthesis and Characterization of New Mannich Bases Derived from 7-hydroxy-4-methyl Coumarin. Baghdad Science Journal, 16(2), 438-445.
  • PRACTICAL LAB MANUAL. (n.d.). HR Patel Institute of Pharmaceutical Education and Research. Retrieved February 26, 2026, from [Link]

  • Alkoxyalkylation of Electron-Rich Aromatic Compounds. (2021). Molecules, 26(16), 4967. [Link]

Sources

Method

Introduction: The Strategic Value of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate

An in-depth guide to the catalytic modification of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview o...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the catalytic modification of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of advanced catalytic strategies, detailed experimental protocols, and the underlying scientific principles for functionalizing this versatile chemical scaffold.

Ethyl 5-chloro-4-hydroxy-2-methylbenzoate is a polysubstituted aromatic compound that serves as a valuable scaffold in synthetic organic chemistry. Its structure features three distinct and orthogonally reactive sites suitable for catalytic modification: the aryl chloride (C-Cl) bond, the phenolic hydroxyl (O-H) group, and the aromatic carbon-hydrogen (C-H) bonds. This multi-functional nature allows for the systematic and selective introduction of diverse chemical moieties, making it an attractive starting material for building complex molecules, particularly in the fields of medicinal chemistry and materials science.

The strategic challenge and opportunity lie in leveraging modern catalytic methods to precisely modify one site while preserving the others. This guide details field-proven catalytic systems and provides robust protocols for achieving high-yield, selective transformations at each of these key positions.

G cluster_main Ethyl 5-chloro-4-hydroxy-2-methylbenzoate cluster_sites Key Catalytic Modification Sites mol A C-Cl Bond (Cross-Coupling Reactions) mol->A B O-H Bond (Etherification / Esterification) mol->B  Site 2 C Aromatic C-H Bonds (C-H Activation) mol->C  Site 3

Figure 1: Primary sites for catalytic modification on the Ethyl 5-chloro-4-hydroxy-2-methylbenzoate scaffold.

Part 1: Catalytic Functionalization of the C-Cl Bond via Cross-Coupling

The carbon-chlorine bond in aryl chlorides is notoriously strong and less reactive than its bromide or iodide counterparts, historically presenting a significant challenge for cross-coupling reactions.[1] However, the development of sophisticated palladium and copper-based catalyst systems, employing bulky, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands, has revolutionized the field, making aryl chlorides highly viable substrates.[2][3] These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern synthesis due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[1][4] For an aryl chloride like our substrate, a highly active palladium catalyst is required to facilitate the typically rate-limiting oxidative addition step.[5]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ and a sterically hindered, electron-rich phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃) is chosen.[6] The bulky ligand promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive towards the oxidative addition of the C-Cl bond.

  • Base: A moderately strong base like K₃PO₄ or K₂CO₃ is used. The base activates the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step.[7][8]

  • Solvent: A biphasic solvent system, such as 1,4-dioxane and water, is often employed. This system effectively dissolves both the organic substrate and the inorganic base, facilitating the reaction at the interface.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Ethyl 5-chloro-4-hydroxy-2-methylbenzoate (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: Add the palladium precursor, such as Pd(OAc)₂ (2 mol%), and the phosphine ligand, such as SPhos (4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (to achieve a substrate concentration of ~0.1 M).

  • Reaction: Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Track the reaction's progress by periodically taking aliquots and analyzing them via TLC or LC-MS to observe the consumption of the starting material.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Data Presentation: Representative Suzuki Couplings

Arylboronic Acid Catalyst System (mol%) Base Solvent Temp (°C) Expected Yield
Phenylboronic Acid Pd(OAc)₂ (2) / SPhos (4) K₃PO₄ Dioxane/H₂O 100 Good to Excellent
4-Methoxyphenylboronic acid Pd₂(dba)₃ (1) / P(t-Bu)₃ (3) K₂CO₃ Toluene 110 Excellent[6]
3-Thienylboronic acid Pd(PPh₃)₄ (5) Na₂CO₃ DME/H₂O 90 Good

| 4-Cyanophenylboronic acid | [PdCl(allyl)]₂ (1) / XPhos (2.5) | K₃PO₄ | t-Amyl Alcohol | 100 | Good to Excellent |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new C-N bond.[9][10] This reaction has become indispensable for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals. Given the challenges of aryl chloride activation, modern catalyst systems are essential.[11] Recently, copper-catalyzed systems have also emerged as a cost-effective and powerful alternative for the amination of aryl chlorides under mild conditions.[12][13][14]

Causality Behind Experimental Choices:

  • Catalyst System (Palladium): Similar to Suzuki coupling, bulky electron-rich ligands are crucial. Ligands like Josiphos or Buchwald's biaryl phosphines are highly effective. Pre-catalysts, which are air-stable and generate the active Pd(0) species in situ, are often preferred for convenience and reproducibility.[11]

  • Catalyst System (Copper): Recent advances utilize a copper(I) source (e.g., CuI) with specialized N,N'-diaryl diamine ligands. These ligands increase the electron density on the copper center, facilitating the difficult oxidative addition to the aryl chloride.[13][14]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, generating the active nucleophile for the catalytic cycle.[11]

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination with Morpholine

  • Reaction Setup: In a glovebox, charge a vial with Ethyl 5-chloro-4-hydroxy-2-methylbenzoate (1.0 equiv.), a palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Reagent Addition: Add morpholine (1.2 equiv.) followed by a dry, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat in an oil bath at 100 °C for 16-24 hours.

  • Monitoring: Follow the reaction by LC-MS.

  • Workup: Cool the mixture, dilute with diethyl ether, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography to isolate the arylamine product.

G start Start: Assemble Reactants (Substrate, Amine, Base, Catalyst) setup Inert Atmosphere Setup (Glovebox or Schlenk Line) start->setup add_solvent Add Degassed Solvent (e.g., Toluene) setup->add_solvent reaction Heat Reaction Mixture (e.g., 100 °C, 16-24h) add_solvent->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Cool & Quench; Filter through Celite monitoring->workup If complete purify Concentrate & Purify (Column Chromatography) workup->purify end End: Isolated Product purify->end

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

Part 2: Catalytic Modification of the Phenolic O-H Group

The hydroxyl group offers a prime site for modification, most commonly through etherification. While classical methods like the Williamson ether synthesis often use stoichiometric bases, catalytic approaches provide milder and more selective alternatives.

Reductive Etherification

Reductive etherification is a powerful cascade reaction that can convert a phenol into an alkyl ether using an alcohol that serves as both the solvent and the alkylating agent.[15] This process is often catalyzed by robust homogeneous catalysts like zirconium or hafnium complexes.[15] Although the substrate is a phenol and not an aldehyde as in the primary reference, the principle of acid-catalyzed etherification following an initial step can be adapted. A more direct catalytic approach for phenols involves using a Lewis or Brønsted acid to catalyze the reaction with an alcohol.

Causality Behind Experimental Choices:

  • Catalyst: A strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a solid superacid, can be used to protonate the alcohol, making it a better leaving group for nucleophilic attack by the phenoxide.[16][17]

  • Reaction Conditions: The reaction often requires elevated temperatures and a means to remove water (e.g., a Dean-Stark apparatus) to drive the equilibrium towards the ether product.

Experimental Protocol: Acid-Catalyzed Etherification with Isopropanol

  • Reaction Setup: Combine Ethyl 5-chloro-4-hydroxy-2-methylbenzoate (1.0 equiv.) and a catalytic amount of p-toluenesulfonic acid (5-10 mol%) in a round-bottom flask equipped with a Dean-Stark trap and condenser.

  • Solvent/Reagent: Add a large excess of isopropanol, which also acts as the solvent.

  • Reaction: Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically. Continue refluxing until no more water is collected or starting material is consumed (as monitored by TLC).

  • Workup: Cool the reaction mixture. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Purification: Remove the excess isopropanol under reduced pressure. Extract the residue with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude ether by column chromatography.

Part 3: Catalytic C-H Bond Functionalization

Directly converting C-H bonds into C-C or C-X bonds is at the forefront of modern synthetic chemistry, offering a highly atom-economical approach to molecular diversification.[18] For our substrate, the hydroxyl and ester groups can act as directing groups, guiding a transition metal catalyst to activate a specific ortho C-H bond.

Causality Behind Experimental Choices:

  • Directing Group: The phenolic hydroxyl group is an excellent directing group for ortho-C-H activation. It can coordinate to the metal center, positioning the catalyst in close proximity to the C-H bond at the C3 position.

  • Catalyst: Palladium(II) catalysts are widely used for this transformation. The reaction typically proceeds via a concerted metalation-deprotonation (CMD) pathway to form a palladacycle intermediate.[19]

  • Oxidant: An oxidant (e.g., Ag₂CO₃ or O₂/air) is often required to regenerate the active catalytic species and complete the catalytic cycle.[19]

Experimental Protocol: Pd-Catalyzed C-H Arylation with Potassium Aryltrifluoroborate

  • Reaction Setup: To a pressure-tolerant vial, add Ethyl 5-chloro-4-hydroxy-2-methylbenzoate (1.0 equiv.), potassium phenyltrifluoroborate (2.0 equiv.), and a palladium catalyst such as Pd(OAc)₂ (5 mol%).

  • Additives: Add a base/oxidant like potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Solvent: Add a high-boiling polar solvent, such as N,N-dimethylformamide (DMF).

  • Reaction: Seal the vial and heat to 120-140 °C. If using air or O₂ as the oxidant, the vial can be sealed under an atmosphere of air or oxygen.[19] Stir for 24-48 hours.

  • Workup: After cooling, dilute the reaction with water and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry, concentrate, and purify by chromatography to yield the C-H arylated product.

G cluster_cycle Simplified Catalytic Cycle for Pd-Catalyzed Cross-Coupling Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition (Ar-Cl) Pd0->OA Ar-Cl PdII L-Pd(II)(Ar)(Cl) OA->PdII TM Transmetalation (with Ar'-B(OH)2/Base) PdII->TM Ar'-[B] PdII_Ar L-Pd(II)(Ar)(Ar') TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product Product (Ar-Ar') RE->Product

Figure 3: A simplified representation of the catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

References

  • Ai, H.-J., Kim, S. T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(40), 25950–25955. [Link][12][14]

  • Bello, D., et al. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Journal of the Iranian Chemical Society. [Link][6]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link][1][2][3]

  • Kim, S. T., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society. [Link][13]

  • Buchwald, S. L., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • Sperotto, E., et al. (2010). Efficient copper-catalyzed coupling of aryl chlorides, bromides and iodides with aqueous ammonia. Chemical Communications. [Link]

  • Gribanov, P. S., et al. (2023). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Molecules, 28(4), 1673. [Link][20]

  • Li, J., et al. (2011). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. Organic Letters, 13(18), 4842-4845. [Link][21]

  • Ma, D., et al. (2017). Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides. Organic Letters. [Link][22]

  • Leadbeater, N. E. (2010). Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. Wiley-VCH. [Link]

  • Gelman, D., et al. (2006). Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H-phosphonate. Chemical Communications. [Link][23]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. [Link]

  • Mack, J. B., et al. (2023). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au. [Link]

  • Daugulis, O., et al. (2007). Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids. Journal of the American Chemical Society. [Link][19]

  • The Science Notes. (2023). Biosynthetic Pathways for 4-Hydroxybenzoate. [Link][24]

  • Various Authors. (2021). Catalytic C-H Activation. Chemistry Letters. [Link][25]

  • Langeslay, R. R., et al. (2017). Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade. OSTI.GOV. [Link][15]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link][9]

  • Google Patents. (2016). Production process and purification process of 4-hydroxy-benzoic acid long chain ester. [26]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. [Link][10]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][7]

  • ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. [Link]

  • Scientific.Net. (n.d.). The Catalytic Synthesis of Wholly Aromatic Polyesters Based on 4-hydroxybenzoic Acid via Direct Esterification. [Link]

  • PubMed. (n.d.). Chemisorbed Benzoate-To-Benzene Conversion via Phenyl Radicals on Cu(110): Kinetic Observation of Conformational Effects. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link][27]

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link][11]

  • ResearchGate. (2002). Liquid-phase hydrodehalogenation of substituted chlorobenzenes over palladium supported catalysts. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Efficient and convenient Suzuki cross-coupling reaction catalyzed by a new synthesized palladium co-ordination metal complex. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link][8]

  • Royal Society of Chemistry. (2022). Pd-catalysed C–H functionalisation of free carboxylic acids. [Link][18]

  • ChemSynthesis. (n.d.). methyl 5-hydroxy-2-methylbenzoate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][5]

  • Google Patents. (n.d.). Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid. [17]

  • PubMed. (n.d.). Catalyst-Controlled, Regioselective Reactions of Carbohydrate Derivatives. [Link][28]

  • PubChem. (n.d.). Ethyl 4-hydroxy-2-methylbenzoate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate

Technical Support Center: Organic Synthesis Division Ticket ID: #SYN-CL-BENZ-042 Subject: Optimization of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate Synthesis Status: Open Assigned Specialist: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Ticket ID: #SYN-CL-BENZ-042 Subject: Optimization of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate Synthesis Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Yield Paradox

The synthesis of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate presents a classic organic chemistry "sweet spot" challenge. The core difficulty lies in the chlorination step .[1] The 4-hydroxy group activates the ring, making it susceptible to over-chlorination (yielding the 3,5-dichloro impurity), while the steric bulk of the 2-methyl group generally protects position 3, favoring the desired 5-chloro isomer.[1]

However, researchers often report yields stuck at 60-70% due to a "conversion vs. selectivity" trade-off: pushing for 100% conversion of the starting material almost invariably leads to 10-15% over-chlorinated byproduct, which is difficult to separate.[1]

This guide moves beyond standard literature to provide a process-chemistry approach to breaking this 70% yield ceiling.

Module 1: The Critical Step – Regioselective Chlorination

The Reaction: Transformation of Ethyl 4-hydroxy-2-methylbenzoate


 Ethyl 5-chloro-4-hydroxy-2-methylbenzoate.[1]

The Reagent Choice: Avoid elemental chlorine (


) gas.[1] It is too aggressive for this substrate and leads to significant oxidation (pink/brown discoloration) and over-chlorination.[1] Sulfuryl Chloride (

)
is the reagent of choice due to its ability to be dosed precisely and its milder reactivity profile.[1]
Optimized Protocol
  • Solvent System: Use Toluene or Dichloromethane (DCM) .[1]

    • Insight: Toluene often provides better regioselectivity due to

      
      -stacking interactions, but DCM allows for lower temperature control.[1]
      
  • Catalyst: Diisopropylamine (DIPA) (0.5 - 1.0 mol%).[1]

    • Mechanism:[1][2] DIPA acts as a base catalyst to activate the phenol slightly without fully deprotonating it, and it complexes with

      
       to modulate the release of "Cl+".[1]
      
  • Temperature: -5°C to 0°C .

    • Critical Control: Above 10°C, the rate of 3,5-dichlorination doubles.[1]

Step-by-Step Procedure:

  • Charge a 3-neck flask with Ethyl 4-hydroxy-2-methylbenzoate (1.0 eq) and DCM (10 volumes).

  • Add Diisopropylamine (0.01 eq).

  • Cool the system to -5°C under

    
     atmosphere.
    
  • Add Sulfuryl Chloride (1.05 eq) dropwise over 60 minutes .

    • Note: The slow addition is non-negotiable.[1] A high local concentration of

      
       causes immediate over-chlorination.[1]
      
  • Stir at 0°C for 2 hours. Monitor by HPLC/TLC.

  • The Quench: Pour reaction mixture into 10% Sodium Bisulfite solution (cold). This destroys unreacted sulfuryl chloride immediately, preventing chlorination during workup.[1]

Data: Solvent & Stoichiometry Impact
ParameterCondition A (Standard)Condition B (Optimized)Result Analysis
Solvent AcetonitrileTolueneToluene suppresses 3-Cl formation (steric bulk).[1]
Reagent Eq 1.2 eq

1.02 eq

Lower eq reduces 3,5-dichloro impurity from 12% to <2%.[1]
Temp 25°C-5°CLow temp kinetically favors the 5-position.[1]
Yield (Isolated) 62%88% Significant reduction in purification losses.

Module 2: Troubleshooting & Diagnostics (Q&A)

Q1: My reaction mixture turned a dark pink/purple color. Is the product ruined?

  • Diagnosis: This indicates the formation of quinones caused by oxidation.[1] This usually happens if

    
     is added too fast or if the temperature spikes.[1]
    
  • Resolution: The color often washes out during the sodium bisulfite quench.[1] However, if the color persists in the organic layer, treat with activated charcoal (5 wt%) in hot ethanol during recrystallization.[1]

Q2: I have 5% starting material left, but I'm afraid to add more reagent. What should I do?

  • The "Stop Rule": Do NOT chase the last 5%.

  • Reasoning: The rate of reaction for the starting material slows down as concentration drops, while the rate of reaction for the product (to form the dichloro impurity) remains constant relative to the reagent.[1] Adding more

    
     to convert that last 5% will likely generate 10% dichloro impurity.[1]
    
  • Action: Quench the reaction. It is much easier to separate the starting material (more polar) from the product than it is to separate the di-chloro impurity (very similar polarity).[1]

Q3: The ester hydrolyzed to the acid during workup. Why?

  • Cause:

    
     releases 
    
    
    
    gas as a byproduct.[1] If water is present or if the quench is too warm, the acidic environment hydrolyzes the ethyl ester.[1]
  • Prevention: Ensure the reaction vessel is anhydrous. During the quench, pour the reaction into the bicarbonate/bisulfite solution (buffered) rather than adding water to the acid. Keep the quench temperature below 10°C.

Module 3: Visualization & Logic Flow

The following diagram illustrates the decision-making process for the chlorination step to maximize yield.

ChlorinationLogic Start Start: Chlorination of Ethyl 4-hydroxy-2-methylbenzoate CheckTemp Check Temp (Is T < 0°C?) Start->CheckTemp CheckTemp->Start No (Cool down) AddReagent Add SO2Cl2 (1.0 eq) Dropwise (1 hr) CheckTemp->AddReagent Yes Monitor HPLC Monitoring (2 hours) AddReagent->Monitor Decision Conversion Status? Monitor->Decision Quench Quench with NaHSO3 (Cold) Decision->Quench SM < 5% Decision->Quench SM 5-10% (STOP RULE) AddMore Add 0.05 eq SO2Cl2 Decision->AddMore SM > 10% OverChlor Risk: 3,5-Dichloro Impurity (Hard to Purify) OverChlor->Quench AddMore->OverChlor High Risk

Caption: Decision logic for preventing over-chlorination. The "Stop Rule" at 5-10% remaining starting material (SM) is crucial for preserving overall yield.

Module 4: Purification Strategy

If you adhere to the "Stop Rule" (Q2 above), you will have a mixture of:

  • Product (Major)

  • Starting Material (~5%)[1]

  • Dichloro impurity (<2%)

Recommended Method: Recrystallization Avoid column chromatography for scale-up (>10g) as it consumes excessive solvent.[1]

  • Solvent: Ethanol/Water (9:1).[1]

  • Protocol: Dissolve crude solid in boiling Ethanol. Add water dropwise until turbidity persists.[1] Cool slowly to room temperature, then to 4°C.

  • Why it works: The starting material (Ethyl 4-hydroxy-2-methylbenzoate) is significantly more soluble in the ethanol/water mix than the chlorinated product, remaining in the mother liquor.[1]

References

  • Regioselective Chlorination of Phenols

    • Source: Guy, A., et al. "Regioselective chlorination of phenols using sulfuryl chloride in the presence of amine catalysts."[1] Canadian Journal of Chemistry, 2005.[1]

    • Relevance: Establishes the use of secondary amines (like diisopropylamine) to direct ortho-chlorination and suppress polychlorination.[1]

    • Link:

  • Sulfuryl Chloride Reactivity Tuning

    • Source: "Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride." Journal of Organic Chemistry, 2022.[1][3]

    • Relevance: Provides the mechanistic basis for solvent effects (Acetonitrile vs. Toluene) on

      
       activity.[1]
      
    • Link:[1]

  • Synthesis of 4-hydroxy-2-methylbenzoic acid derivatives

    • Source: "Method for producing 4-hydroxy-2-methylbenzoic acid."[1][4] Patent CN113423683A.[1]

    • Relevance: Grounding for the starting material preparation and stability of the 2-methyl-4-hydroxy motif.[1]

    • Link:[1]

  • General Handbook of Organic Synthesis (PrepChem)

    • Source: "Chlorination with sulfuryl chloride."[1][3][5][6]

    • Relevance: Standard safety and handling protocols for

      
       to prevent hydrolysis and runaway exotherms.[1]
      
    • Link:[1]

Sources

Optimization

Technical Support Center: Purifying Crude Ethyl 5-chloro-4-hydroxy-2-methylbenzoate

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of crude Ethyl 5-chloro-4-hydroxy-2-methylbenzoate. As a critical in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of crude Ethyl 5-chloro-4-hydroxy-2-methylbenzoate. As a critical intermediate in the synthesis of pharmaceuticals and other complex organic molecules, its purity is paramount for the success of subsequent reaction steps.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification strategy effectively.

Section 1: Frequently Asked Questions - Initial Assessment & First-Pass Purification

This section addresses the most common initial challenges encountered after synthesizing Ethyl 5-chloro-4-hydroxy-2-methylbenzoate.

Q1: What are the most likely impurities in my crude product?

A1: The impurity profile of your crude product is directly linked to the synthetic route employed, most commonly a Fischer esterification of 5-chloro-4-hydroxy-2-methylbenzoic acid with ethanol. The primary impurities typically include:

  • Unreacted Starting Materials: 5-chloro-4-hydroxy-2-methylbenzoic acid and excess ethanol.

  • Catalyst Residue: Strong acid catalysts like sulfuric acid (H₂SO₄) are often used.[3][4]

  • Side-Reaction Products: Potential for minor byproducts, although typically the main contaminants are unreacted starting materials.

  • Reaction Solvents: Any solvent used during the synthesis, such as toluene if azeotropic distillation was used to remove water.[5]

Understanding these potential contaminants is the first step in designing a logical purification workflow.

Q2: My crude product is highly acidic and analysis (e.g., TLC) shows a polar baseline spot. How do I remove the unreacted carboxylic acid?

A2: The most effective method for removing acidic impurities like the starting carboxylic acid is a liquid-liquid extraction using a mild aqueous base.[6][7] The key is to selectively deprotonate the more acidic carboxylic acid, making it water-soluble, while leaving your less acidic phenolic ester product in the organic phase.

The Causality: 5-chloro-4-hydroxy-2-methylbenzoic acid is a carboxylic acid and therefore significantly more acidic than the phenolic hydroxyl group on your ester product. A weak base like sodium bicarbonate (NaHCO₃) is strong enough to deprotonate the carboxylic acid (forming a water-soluble sodium carboxylate salt) but is generally not basic enough to deprotonate the phenol or, more importantly, to saponify (hydrolyze) your target ester.[8] Using a strong base like sodium hydroxide (NaOH) is highly discouraged at this stage as it can readily cleave your ester, reducing your yield.[6]

Q3: I performed a basic wash, but my product is still impure. What is the next logical step?

A3: If a basic aqueous wash is insufficient, the remaining impurities are likely neutral organic compounds with polarities similar to your product. In this case, column chromatography is the most powerful and widely used technique for purification.[9][10][11] This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (solvent) passes through it.[12] Components with weaker interactions with the polar silica gel will travel faster and elute first.[10]

Q4: I'm seeing a thick, stable emulsion at the interface of my organic and aqueous layers during extraction. How can I resolve this?

A4: Emulsions are a common frustration during the workup of crude reaction mixtures.[6] They are stable mixtures of the two immiscible liquid layers. Here are several field-proven techniques to break them:

  • Time and Patience: Sometimes, simply letting the separatory funnel stand undisturbed for 10-30 minutes will allow the layers to separate.

  • Addition of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) is the most common and effective method. Brine increases the ionic strength and density of the aqueous phase, which helps to disrupt the emulsion and "pull" water out of the organic layer.[6]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel to mix the layers. This minimizes the energy input that creates emulsions.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsion.

Section 2: Troubleshooting Guides and In-Depth Protocols

This section provides detailed, step-by-step workflows for the key purification techniques.

Overall Purification Strategy

The following diagram outlines a logical decision-making workflow for purifying your crude product.

G start Crude Product (Dissolved in Ethyl Acetate) wash Liquid-Liquid Extraction: 1. Wash with 5% aq. NaHCO₃ 2. Wash with Brine start->wash dry Dry Organic Layer (e.g., over Na₂SO₄) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate check_purity Assess Purity (TLC, ¹H NMR) concentrate->check_purity pure Pure Product (>98% Purity) check_purity->pure Purity OK chromatography Column Chromatography (Silica Gel) check_purity->chromatography Impurities Present end Final Characterization pure->end chromatography->pure

Caption: Decision workflow for purification.

Protocol: Liquid-Liquid Extraction for Acid Removal

This protocol is designed to efficiently remove acidic starting materials and catalysts.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude product). Transfer this solution to a separatory funnel.[6]

  • Bicarbonate Wash: Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and invert it gently, making sure to vent frequently to release the CO₂ gas that evolves from the acid-base reaction. Shake for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer. This layer contains the sodium salt of the unreacted carboxylic acid. You can test this aqueous layer with HCl; a precipitate of the carboxylic acid should form, confirming its removal.[4]

  • Repeat Wash: Repeat the wash with a fresh portion of 5% NaHCO₃ solution to ensure complete removal of acidic impurities.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This step helps remove residual water and aids in breaking any minor emulsions that may have formed.[6]

  • Drying: Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester, which is now ready for purity analysis or further purification by chromatography.[6]

Protocol: Column Chromatography

This is the definitive step for removing neutral impurities that were not removed by extraction.[11][12]

Data Presentation: Solvent System Selection

The choice of mobile phase (eluent) is critical and is determined by running preliminary Thin Layer Chromatography (TLC) plates. The goal is to find a solvent system where the desired product has an Rf value of approximately 0.3-0.4.

Eluent System (Hexane:Ethyl Acetate)Target Product RfImpurity Rf (Example)Recommendation
95:50.600.75 (less polar)Too non-polar. Product moves too fast.
90:10 0.35 0.50 (less polar) Good starting point for separation.
80:200.150.25 (less polar)Too polar. Product adheres too strongly.

Experimental Protocol:

  • Column Packing (Wet Method):

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column. Add a small layer of sand.

    • In a beaker, prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexane).

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove air bubbles. Allow the solvent to drain until it is level with the top of the silica.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder of your compound adsorbed onto the silica. This method often results in better separation.[12]

    • Carefully add this powder to the top of the packed column. Add a final protective layer of sand.

  • Elution:

    • Carefully add the eluent to the top of the column, ensuring not to disturb the sand layer.

    • Open the stopcock and begin collecting fractions in test tubes or vials. Maintain a constant level of solvent above the silica bed at all times.

  • Fraction Analysis:

    • Monitor the fractions being collected using TLC to determine which ones contain your purified product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the final, purified Ethyl 5-chloro-4-hydroxy-2-methylbenzoate.

Section 3: Purity Assessment

Q5: My purification is complete. How do I confirm the identity and purity of my final product?

A5: A combination of analytical techniques is essential to confirm both the structural identity and the purity of your compound.

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should ideally show a single spot.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the chemical structure of your molecule. The spectra should show the correct number of signals with the expected chemical shifts and splitting patterns. The absence of peaks corresponding to starting materials confirms purity.[9]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. The area of the peak corresponding to your product relative to the total area of all peaks gives a percentage purity value.[14]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.[14]

By employing this structured approach of targeted extraction, methodical chromatography, and comprehensive analysis, you can confidently and efficiently obtain high-purity Ethyl 5-chloro-4-hydroxy-2-methylbenzoate for your research and development needs.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Esterification Mixtures.
  • BenchChem. (n.d.). Technical Support Center: Characterization of Ethylideneamino Benzoate.
  • BenchChem. (n.d.). Application Note and Protocol for the Recrystallization of Ethyl 4-(4-oxocyclohexyl)benzoate.
  • Pathiranage, A. L. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Scientific Research Publishing.
  • LibreTexts Chemistry. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds.
  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • Study.com. (n.d.). How could you quantitatively separate p-ethyl benzoic acid from ethyl benzoate and recover each material in pure form?
  • University of Colorado Boulder. (n.d.). Recrystallization and Crystallization.
  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2018, February 26). How to remove acetic acid from an ester? Retrieved from [Link]

  • Jin, C. (2020, July 19). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Quora. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • BenchChem. (n.d.). The Pivotal Role of Ethyl 3-chloro-2-methylbenzoate in the Synthesis of Modern Agrochemicals.
  • Elaboration of a method for synthesis for methyl p-hidroxylbenzoate, a food preservative p-hydroxybenzoic acid and its ester. (n.d.). CABI Digital Library. Retrieved from [Link]

  • LookChem. (n.d.). Cas 4068-78-4, Methyl 5-chloro-2-hydroxybenzoate. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 2-Acetylphenyl 4-methylbenzoate.
  • Preparation of Methyl Benzoate. (n.d.).

Sources

Troubleshooting

Optimizing solvent selection for Ethyl 5-chloro-4-hydroxy-2-methylbenzoate reactions

Executive Summary & Compound Profile Ethyl 5-chloro-4-hydroxy-2-methylbenzoate (CAS: 56427-54-4 / Related: 19036-23-8) is a critical pharmacophore, most notably serving as a key intermediate in the synthesis of thrombopo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Ethyl 5-chloro-4-hydroxy-2-methylbenzoate (CAS: 56427-54-4 / Related: 19036-23-8) is a critical pharmacophore, most notably serving as a key intermediate in the synthesis of thrombopoietin receptor agonists like Eltrombopag .

Effective manipulation of this compound requires balancing two competing chemical functionalities:

  • The Phenolic Hydroxyl (-OH): Acidic (pKa ~8-9), nucleophilic under basic conditions.

  • The Ethyl Ester (-COOEt): Electrophilic, susceptible to hydrolysis (saponification) or transesterification.

This guide provides a decision framework for solvent selection to maximize yield while suppressing the primary failure mode: unwanted ester hydrolysis during phenolic activation.

PropertySpecificationCritical Implication
Molecular Formula C₁₀H₁₁ClO₃Moderate molecular weight, amenable to crystallization.
Solubility Profile AmphiphilicSoluble in alcohols/polar aprotics; poor water solubility.
Primary Reactivity Nucleophilic (Phenol)Requires base; risk of ester cleavage.
Safety Hazard Irritant (H315, H319)Avoid skin contact; use closed handling systems.

Module 1: Solubility & Dissolution Troubleshooting

User Question: "My starting material won't dissolve completely, or precipitates out upon adding the base. What solvent system should I use?"

The Solubility Matrix

The compound exhibits "Goldilocks" behavior: it requires polarity to dissolve but resists water.

Solvent ClassSuitabilityTechnical Notes
Chlorinated (DCM, Chloroform) ⭐⭐⭐ (High)Excellent dissolution. Drawback: Poor for SN2 reactions; environmental restrictions.
Polar Aprotic (DMF, DMSO, NMP) ⭐⭐⭐ (High)Dissolves both substrate and inorganic bases (e.g., K₂CO₃). Risk: High boiling point makes removal difficult; accelerates ester hydrolysis if water is present.
Ketones (Acetone, MEK) ⭐⭐ (Moderate)Good balance. Benefit: Easy removal (low BP). Limit: Inorganic bases have low solubility; requires phase transfer catalyst (PTC).
Alcohols (MeOH, EtOH) ⭐⭐ (Moderate)CRITICAL WARNING: Avoid in alkylation reactions. Promotes transesterification (Ethyl ester

Methyl ester) and competes as a nucleophile.
Ethers (THF, 2-MeTHF) ⭐⭐ (Moderate)Good for coupling. 2-MeTHF is the preferred "Green" alternative.
Troubleshooting Protocol: "The Slurry Check"

If your reaction is a heterogeneous slurry (e.g., K₂CO₃ in Acetone):

  • Do not add more solvent. The reaction relies on the surface area of the solid base.

  • Add a Phase Transfer Catalyst (PTC): Add 5 mol% Tetrabutylammonium bromide (TBAB) . This shuttles the phenolate anion into the organic phase without requiring full dissolution of the carbonate base.

Module 2: Reaction Optimization (O-Alkylation Focus)

User Question: "I am trying to alkylate the phenol, but I am seeing significant ester hydrolysis (acid byproduct). How do I stop this?"

Root Cause: The presence of water + strong base (NaOH/KOH) attacks the ester. Solution: Switch to Anhydrous/Weak Base systems.

Decision Logic: Solvent Selection for O-Alkylation

SolventSelection Start Start: O-Alkylation of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate CheckBase Is the Base Strong? (NaOH, KOH, NaH) Start->CheckBase CheckWater Is Water Present? CheckBase->CheckWater Yes OptionB Option B (Cleanest): Acetone or ACN + K2CO3 (Easy evaporation) CheckBase->OptionB No (Weak Base: K2CO3) FailMode CRITICAL FAILURE: Ester Hydrolysis Likely CheckWater->FailMode Yes OptionA Option A (Fastest): DMF or NMP (Requires aqueous workup) CheckWater->OptionA No (Anhydrous) OptionC Option C (Green): 2-MeTHF + Cs2CO3 (Best process safety) OptionB->OptionC If Green Chem Required

Figure 1: Decision tree for preventing ester hydrolysis during alkylation.

Optimized Protocol: The "Acetone-Carbonate" Method

This method minimizes hydrolysis by using a base that is not strong enough to attack the ester in the absence of water.

  • Solvent: Acetone (Reagent Grade, <0.5% water).

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (1.5 - 2.0 equivalents).

  • Additive: Potassium Iodide (KI) (10 mol%) if using alkyl chlorides (Finkelstein condition).

  • Temperature: Reflux (56°C).

  • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). Product (Ether) will be less polar (higher Rf) than the starting Phenol.

    • Note: If the spot stays at the baseline, you likely hydrolyzed the ester to the acid.

Module 3: Workup & Isolation[1]

User Question: "I used DMF and now I can't get my product out. The oil keeps trapping solvent."

Technical Insight: DMF and DMSO have high boiling points (153°C, 189°C). Distilling them often degrades the product.[1] You must use a Solvent Exchange or Aqueous Wash strategy.

The "Flooding" Protocol (for DMF/DMSO reactions)
  • Cool the reaction mixture to <20°C.

  • Dilute slowly with Ice Water (5x reaction volume).

    • Why? The ester is hydrophobic. It should precipitate as a solid or oil out.

  • Extraction: Use Ethyl Acetate or MTBE (Methyl tert-butyl ether).

    • Avoid DCM if possible (emulsion risk).

  • The "Base Wash" Trick:

    • Wash the organic layer with 0.5M NaOH (cold, rapid wash).

    • Mechanism:[2] This removes unreacted Phenol starting material (which becomes water-soluble phenolate) but leaves your Product (Ether) in the organic layer.

    • Caution: Do this quickly (<5 mins) to avoid hydrolyzing the ester in the product.

Module 4: Green Solvent Swaps

User Question: "Our safety team wants to eliminate DMF and DCM. What are the alternatives?"

Regulatory pressure (REACH) is reducing the use of dipolar aprotic solvents.

Traditional SolventGreen AlternativeImplementation Notes
DMF / NMP Cyrene™ or DMSO Cyrene (dihydrolevoglucosenone) has similar polarity but is bio-based. DMSO is safer but harder to remove.
Dichloromethane (DCM) 2-MeTHF 2-Methyltetrahydrofuran separates better from water than THF and is derived from corncobs.
Diethyl Ether CPME Cyclopentyl methyl ether (CPME) has low peroxide formation and high stability.
Workflow: Green Workup Logic

GreenWorkup Rxn Reaction Complete (in 2-MeTHF) Quench Quench: Add 1M HCl Rxn->Quench PhaseSplit Phase Split: Retain Organic (Top) Quench->PhaseSplit Cryst Crystallization: Add Heptane (Anti-solvent) PhaseSplit->Cryst Distill to concentrate Isolate Filtration: Pure Product Cryst->Isolate

Figure 2: Sustainable workup minimizing solvent waste.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Ethanol as a solvent? A: Risky. If you are doing a reaction that requires heat or base, Ethanol can attack the Ethyl ester (transesterification is neutral, but hydrolysis is possible if wet). For recrystallization, Ethanol is excellent if the pH is neutral.

Q: My product is an oil, but it should be a solid. A: This usually indicates trapped solvent (DMF) or impurities.

  • Dissolve the oil in a minimal amount of hot Isopropyl Alcohol (IPA) .

  • Add water dropwise until cloudy.

  • Cool slowly to 4°C. This forces the crystal lattice to form, ejecting impurities.

Q: What is the storage stability of the intermediate? A: Stable at room temperature if dry. In solution (especially protic solvents), it degrades over weeks. Store solid at 2-8°C.

References

  • Eltrombopag Synthesis & Intermediates

    • Vertex AI Search Result 1.1: "Novel Process For The Preparation Of Eltrombopag...". Available at: 3

  • Solvent Properties & Safety

    • Sigma-Aldrich SDS: "Ethyl 5-chloro-2-methylbenzoate Safety Data Sheet". Available at: 4[5][6]

  • General Esterification/Alkylation Protocols

    • Organic Syntheses: "Esterification of carboxylic acids...". Available at: 7

  • Green Solvent Guides

    • BenchChem:[1][8] "Troubleshooting common side reactions...". Available at: 1

Sources

Optimization

Stability of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate under basic conditions

Welcome to the technical support guide for Ethyl 5-chloro-4-hydroxy-2-methylbenzoate. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability of this comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 5-chloro-4-hydroxy-2-methylbenzoate. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability of this compound, specifically under basic conditions. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments.

Overview of Chemical Stability

Ethyl 5-chloro-4-hydroxy-2-methylbenzoate is a multifunctional aromatic compound. Its structure contains three key features that dictate its reactivity in a basic environment: an ethyl ester, a phenolic hydroxyl group, and a chlorinated aromatic ring. Understanding the interplay of these groups is critical for predicting its stability and behavior in various experimental setups.

Under basic conditions, two primary, non-destructive chemical transformations are expected:

  • Base-Promoted Ester Hydrolysis (Saponification): The ester functional group is susceptible to nucleophilic attack by hydroxide ions, leading to the cleavage of the ester bond. This reaction is typically irreversible under basic conditions.[1][2][3]

  • Phenolic Deprotonation: The acidic proton of the 4-hydroxy group will be readily abstracted by a base to form a water-soluble phenoxide salt.

A secondary concern is the potential for oxidative degradation, particularly of the electron-rich phenoxide intermediate.[4] This guide will address the kinetics, mechanisms, and practical implications of these transformations.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Ethyl 5-chloro-4-hydroxy-2-methylbenzoate in a basic solution?

The principal and most rapid degradation pathway is the base-promoted hydrolysis of the ethyl ester, a reaction commonly known as saponification.[1][5] The hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling an ethoxide ion (⁻OEt) and forming the corresponding carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt (5-chloro-4-hydroxy-2-methylbenzoate), and the ethoxide ion is protonated by solvent to form ethanol. This final acid-base step renders the entire process essentially irreversible.[3][6]

Q2: My solution containing the compound turned a pale yellow/brown after I added a base (e.g., NaOH, K₂CO₃). What is causing this color change?

This is a common observation when working with phenols under basic conditions. The color change is almost certainly due to the oxidation of the phenoxide ion that forms after deprotonation of the 4-hydroxy group.[4] Phenoxides, being more electron-rich than their corresponding phenols, are more susceptible to oxidation by dissolved oxygen in the solvent. This can lead to the formation of small quantities of colored quinone-type structures or other complex oxidation products.

Q3: Is the saponification reaction reversible? Can I get the ester back by lowering the pH?

No, under basic conditions, saponification is considered an irreversible process.[6] The final product is a carboxylate salt, which is negatively charged and resonance-stabilized. This negative charge repels the approach of nucleophiles like ethanol, preventing the reverse reaction from occurring.[3] While you can re-protonate the carboxylate to the carboxylic acid by adding a strong acid, converting it back to the ethyl ester would require a separate esterification reaction (e.g., Fischer esterification under acidic conditions with excess ethanol), not simply a pH adjustment.[6]

Q4: At what pH should I expect the phenolic hydroxyl group to be deprotonated?

The pKa of a substituted phenol like this one is typically in the range of 8-10. Deprotonation will begin as the solution pH approaches the pKa and will be substantially complete (>99%) at a pH two units above the pKa. Therefore, in most experimental conditions involving bases like sodium hydroxide, potassium carbonate, or even triethylamine in aqueous media, you should assume the compound exists primarily as the phenoxide anion.

Q5: Is there a risk of the chlorine atom on the aromatic ring being displaced by a hydroxide ion?

The displacement of an aryl chloride via nucleophilic aromatic substitution (SNAr) by hydroxide is generally very difficult and requires harsh conditions (high temperatures and pressures). The substituents on this particular ring (an ortho-methyl group and a meta-ester/carboxylate) do not strongly activate the ring for such a reaction. Therefore, under typical laboratory conditions for hydrolysis or other base-catalyzed reactions at or near room temperature, displacement of the chlorine is highly unlikely and should not be a primary concern.

Troubleshooting Guide

Observed Problem Probable Cause Recommended Solution & Explanation
Complete or partial loss of starting material with a new, more polar spot on TLC. Ester Hydrolysis (Saponification) Your compound has been hydrolyzed to the corresponding carboxylate salt. This new compound is much more polar and may streak on silica gel. To confirm: Acidify a small aliquot of the reaction mixture to protonate the salt; the resulting carboxylic acid should appear as a less polar, more defined spot on TLC. To avoid: If the ester must remain intact, use non-nucleophilic bases (e.g., DBU, Proton-Sponge®) or perform the reaction at lower temperatures and for shorter durations.
Reaction mixture develops color over time (yellow, green, or brown). Oxidation of the Phenoxide The deprotonated 4-hydroxy group forms a phenoxide, which is sensitive to oxidation by atmospheric oxygen.[4] To mitigate: Perform the reaction under an inert atmosphere (Nitrogen or Argon). Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
Inconsistent reaction rates or product yields between batches. Variable Base Strength / Water Content The rate of hydrolysis is dependent on the hydroxide concentration.[7][8] Using hygroscopic solid bases (e.g., NaOH, KOH) with variable water content can lead to inconsistent results. The presence of water in organic solvents can also facilitate hydrolysis. To improve consistency: Use freshly opened reagents or standardized basic solutions. Use anhydrous solvents if the presence of water is not required for the reaction itself.

Key Reaction Pathways & Mechanisms

The two dominant reactions of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate in a basic medium are illustrated below.

G cluster_0 Primary Compound cluster_1 Path A: Saponification (Irreversible) cluster_2 Path B: Deprotonation (Reversible) Start Ethyl 5-chloro-4-hydroxy-2-methylbenzoate Saponification Product: 5-Chloro-4-hydroxy-2-methylbenzoate Salt + Ethanol Start->Saponification  + OH⁻ (Nucleophile) (Slower, Irreversible) Deprotonation Product: Ethyl 5-chloro-2-methyl-4-phenoxide Salt Start->Deprotonation  + Base (Acid-Base) (Fast, Reversible)

Caption: Primary reaction pathways in a basic environment.

Experimental Protocols

Protocol 1: Procedure for Monitoring Stability via HPLC

This protocol provides a framework for quantitatively assessing the stability of the title compound at a given basic pH.

Objective: To determine the rate of hydrolysis of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate at a constant pH and temperature.

Materials:

  • Ethyl 5-chloro-4-hydroxy-2-methylbenzoate

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer solution at desired pH (e.g., pH 10 Carbonate-Bicarbonate buffer)

  • Stock solution of the compound (e.g., 1 mg/mL in Acetonitrile)

  • HPLC system with UV detector

Methodology:

  • Preparation: Prepare a buffered aqueous solution at the target pH (e.g., pH 10). Maintain this solution at a constant temperature (e.g., 25°C) in a water bath.

  • Initiation: At time t=0, spike a known volume of the buffered solution with a small volume of the compound's stock solution to achieve a final concentration of ~50 µg/mL. Ensure the volume of organic solvent from the stock is minimal (<1%) to not affect the pH.

  • Sampling: At predetermined time intervals (e.g., t = 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture. Immediately quench the hydrolysis by adding the aliquot to a vial containing a small amount of acid (e.g., phosphoric acid) to bring the pH below 4.

  • Analysis: Analyze each quenched sample by reverse-phase HPLC. A typical method would be a C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile.

  • Quantification: Monitor the peak area of the starting material (ester) at its λ-max. The hydrolysis product (carboxylic acid) can also be monitored.

  • Data Analysis: Plot the natural logarithm of the ester's peak area versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k) for hydrolysis under those conditions.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of two plausible synthetic routes for Ethyl 5-chloro-4-hydroxy-2-methylbenzoate, a substituted aromatic ester wit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of two plausible synthetic routes for Ethyl 5-chloro-4-hydroxy-2-methylbenzoate, a substituted aromatic ester with potential applications as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The comparison focuses on the strategic choices behind each route, providing detailed experimental protocols adapted from established methodologies for analogous transformations.

Introduction to the Target Molecule

Ethyl 5-chloro-4-hydroxy-2-methylbenzoate is a polysubstituted benzene derivative. Its structural motifs, including the chlorinated phenol and benzoic acid ester, are common in biologically active molecules. The strategic placement of the chloro, hydroxyl, methyl, and ethyl ester groups offers multiple points for further chemical modification, making it a valuable building block for discovery chemistry. This guide critically evaluates two distinct synthetic strategies: a "late-stage" chlorination approach and an "early-stage" carboxylation approach.

Route 1: Late-Stage Electrophilic Chlorination

This strategy focuses on first assembling the core ethyl 4-hydroxy-2-methylbenzoate structure and then introducing the chlorine atom in the final step via electrophilic aromatic substitution. This approach can be advantageous if the precursor ester is readily available or simpler to synthesize than the corresponding chlorinated phenol.

Overall Synthetic Workflow

A 4-Hydroxy-2-methylbenzoic Acid B Ethyl 4-hydroxy-2-methylbenzoate A->B Fischer Esterification (Ethanol, H₂SO₄) C Ethyl 5-chloro-4-hydroxy-2-methylbenzoate B->C Electrophilic Chlorination (SO₂Cl₂, CH₂Cl₂)

Caption: Synthetic pathway for Route 1.

Causality and Experimental Choices

The success of this route hinges on the regioselectivity of the final chlorination step. The benzene ring of Ethyl 4-hydroxy-2-methylbenzoate is activated by two electron-donating groups (the -OH and -CH₃) and deactivated by the electron-withdrawing ethyl ester group (-COOEt).

  • Hydroxyl Group (-OH): A powerful activating, ortho-, para-directing group.

  • Methyl Group (-CH₃): A moderately activating, ortho-, para-directing group.

  • Ethyl Ester Group (-COOEt): A deactivating, meta-directing group.

The directing effects of these substituents converge to favor chlorination at the C5 position. The C5 position is ortho to the strongly activating hydroxyl group and meta to the deactivating ester group. This synergistic effect makes the C5 position the most nucleophilic and sterically accessible site for electrophilic attack, predicting a high yield of the desired isomer. Sulfuryl chloride (SO₂Cl₂) is selected as a mild and effective chlorinating agent for activated rings.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-2-methylbenzoate via Fischer Esterification

This procedure is adapted from standard Fischer esterification protocols.[1][2]

  • To a 250 mL round-bottom flask, add 4-hydroxy-2-methylbenzoic acid (10.0 g, 65.7 mmol).

  • Add absolute ethanol (150 mL). The acid may not fully dissolve initially.

  • Carefully add concentrated sulfuric acid (2.0 mL) dropwise with stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C) for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL, caution: CO₂ evolution), and finally with brine (100 mL).[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 4-hydroxy-2-methylbenzoate, which can be used in the next step without further purification.

Step 2: Electrophilic Chlorination

  • Dissolve Ethyl 4-hydroxy-2-methylbenzoate (10.0 g, 55.5 mmol) in dichloromethane (DCM, 200 mL) in a 500 mL round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add sulfuryl chloride (SO₂Cl₂) (4.9 mL, 61.1 mmol, 1.1 equivalents) dropwise over 15 minutes.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench by slowly adding water (100 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with water (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford pure Ethyl 5-chloro-4-hydroxy-2-methylbenzoate.

Route 2: Early-Stage Carboxylation

This strategy introduces the key functionalities onto the aromatic ring in a different order, starting with a commercially available chlorinated phenol. The carboxyl group is introduced via a Kolbe-Schmitt reaction, followed by a final esterification step. This approach is powerful if the regiochemical outcome of the carboxylation is well-controlled.

Overall Synthetic Workflow

A 5-Chloro-2-methylphenol B 5-Chloro-4-hydroxy-2-methylbenzoic acid A->B Kolbe-Schmitt Reaction (1. NaOH, 2. CO₂, Pressure, Heat) C Ethyl 5-chloro-4-hydroxy-2-methylbenzoate B->C Fischer Esterification (Ethanol, H₂SO₄)

Caption: Synthetic pathway for Route 2.

Causality and Experimental Choices

The Kolbe-Schmitt reaction is a classic method for the ortho-carboxylation of phenols.[3][4] The reaction proceeds by generating a sodium phenoxide in situ, which then acts as the nucleophile to attack carbon dioxide. The formation of a chelated intermediate between the sodium cation, the phenoxide oxygen, and the CO₂ electrophile strongly favors carboxylation at the position ortho to the hydroxyl group.[5]

In the case of 5-chloro-2-methylphenol, the C6 position is sterically hindered by the adjacent methyl group. Therefore, the carboxylation is highly directed to the C4 position, which is the other position ortho to the hydroxyl group, leading to the desired intermediate, 5-chloro-4-hydroxy-2-methylbenzoic acid.[6][7] The final step is a standard Fischer esterification, as described in Route 1.

Experimental Protocols

Step 1: Synthesis of 5-Chloro-4-hydroxy-2-methylbenzoic acid via Kolbe-Schmitt Reaction

This protocol is adapted from the general principles of the Kolbe-Schmitt reaction.[3]

  • Place dry 5-chloro-2-methylphenol (10.0 g, 70.1 mmol) and sodium hydroxide (3.1 g, 77.1 mmol, 1.1 equivalents) in a high-pressure autoclave.

  • Heat the mixture to 130-140°C under vacuum to remove any residual water and form the anhydrous sodium phenoxide.

  • Cool the vessel slightly, then introduce carbon dioxide (CO₂) gas, pressurizing the autoclave to 100-120 atm.

  • Heat the mixture to 150-160°C and maintain stirring for 6-8 hours.

  • Cool the autoclave to room temperature and carefully vent the excess CO₂ pressure.

  • Dissolve the solid reaction mass in hot water (200 mL).

  • Acidify the solution to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.

  • Cool the mixture in an ice bath, collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-chloro-4-hydroxy-2-methylbenzoic acid.

Step 2: Synthesis of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate via Fischer Esterification

  • Combine 5-chloro-4-hydroxy-2-methylbenzoic acid (10.0 g, 53.6 mmol), absolute ethanol (150 mL), and concentrated sulfuric acid (2.0 mL) in a 250 mL round-bottom flask.

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Work up the reaction as described in Step 1 of Route 1 (rotary evaporation, extraction with ethyl acetate, washing, and drying) to yield the final product, Ethyl 5-chloro-4-hydroxy-2-methylbenzoate.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Late-Stage ChlorinationRoute 2: Early-Stage Carboxylation
Starting Material 4-Hydroxy-2-methylbenzoic acid5-Chloro-2-methylphenol
Number of Steps 22
Key Transformation Electrophilic Aromatic ChlorinationKolbe-Schmitt Carboxylation
Potential Yield Good to excellent, dependent on chlorination selectivity.Good, but can be limited by the efficiency of the solid-gas phase Kolbe-Schmitt reaction.
Scalability Highly scalable. Both esterification and chlorination are standard industrial processes.Moderately scalable. The high-pressure Kolbe-Schmitt reaction requires specialized equipment (autoclave).
Safety & Hazards Uses sulfuryl chloride (corrosive, toxic). Standard laboratory precautions required.Requires handling of a high-pressure, high-temperature reaction. Significant operational hazard without proper equipment.
Purity & Byproducts Potential for isomeric impurities (e.g., 3-chloro isomer) if chlorination is not perfectly regioselective.The primary byproduct is unreacted starting material. The regioselectivity of carboxylation is expected to be high.

Expert Analysis and Recommendation

Both routes are chemically sound and offer viable pathways to the target molecule.

Route 1 (Late-Stage Chlorination) is likely the more practical and accessible choice for a standard research laboratory setting. The reactions involved (Fischer esterification and electrophilic chlorination) use common laboratory glassware and reagents. While regioselectivity is a key consideration, the strong directing effects of the substituents provide a high degree of confidence in obtaining the desired 5-chloro isomer as the major product. This route offers flexibility and is more amenable to rapid synthesis and analog generation on a small to medium scale.

Route 2 (Early-Stage Carboxylation) is a robust and elegant approach from a chemical strategy perspective, building the core acid structure with excellent predicted regiocontrol. However, its primary drawback is the reliance on a high-pressure, high-temperature Kolbe-Schmitt reaction. This step requires specialized and expensive equipment (an autoclave) and presents significant safety considerations, making it less suitable for typical academic or early-stage discovery labs. This route would be more appropriate for large-scale industrial production where such equipment is standard and the investment is justified by the potential for high-purity output from a commercially available starting material.

Reference Data: Ethyl 5-chloro-4-hydroxy-2-methylbenzoate

PropertyValue
Molecular Formula C₁₀H₁₁ClO₃
Molecular Weight 214.64 g/mol
Appearance Expected to be a white to off-white solid
SMILES CCOC(=O)C1=C(C)C=C(O)C(Cl)=C1
InChI Key (Generated based on structure)

(Note: Experimental data should be obtained on the synthesized material to confirm its identity and purity.)

References

Sources

Comparative

A Comparative Guide to Validated Analytical Protocols for the Detection of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate

This guide provides a comprehensive comparison of validated analytical protocols for the quantitative determination of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate, a key intermediate in pharmaceutical synthesis. The method...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of validated analytical protocols for the quantitative determination of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate, a key intermediate in pharmaceutical synthesis. The methodologies discussed herein are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure data integrity, reliability, and fitness for purpose.[1][2][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical workflows for quality control and stability testing.

The validation of an analytical procedure is a critical process that provides documented evidence that the method is suitable for its intended use.[2][3][5] This guide will delve into three commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each section will detail a validated protocol, discuss the rationale behind the experimental choices, and present a comparative analysis of their performance characteristics.

The Analytical Challenge: Ethyl 5-chloro-4-hydroxy-2-methylbenzoate

Ethyl 5-chloro-4-hydroxy-2-methylbenzoate is a substituted phenolic compound. Its structure, possessing a chromophore, a hydroxyl group, and sufficient volatility upon derivatization, makes it amenable to various analytical techniques. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and sample throughput.

Foundational Principles of Analytical Method Validation

A robust analytical method must be validated to ensure its performance is reliable and reproducible. The core validation parameters, as stipulated by ICH guidelines, include:[7][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Overview of Analytical Techniques

Technique Principle Advantages Disadvantages Typical Application
HPLC-UV Separation based on polarity, detection by UV absorbance.High precision, well-established, suitable for non-volatile compounds.Moderate sensitivity, requires solvent disposal.Routine quality control, purity assessment.
GC-MS Separation based on volatility and polarity, detection by mass-to-charge ratio.High sensitivity and specificity, structural elucidation.May require derivatization for polar compounds, more complex instrumentation.Impurity profiling, trace analysis.
UV-Vis Spectrophotometry Measurement of light absorbance by the analyte.Rapid, simple, high throughput.Low specificity, susceptible to interference from other UV-absorbing compounds.High-concentration screening, preliminary analysis.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and reproducibility.[9] For Ethyl 5-chloro-4-hydroxy-2-methylbenzoate, a reversed-phase HPLC method is most appropriate, separating the analyte from potential impurities based on its hydrophobicity.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_std Prepare Standard Stock Solution in Methanol prep_cal Create Calibration Standards by Serial Dilution prep_std->prep_cal prep_sample Dissolve Sample in Mobile Phase injection Inject Sample/Standard prep_sample->injection prep_cal->injection instrument HPLC System with UV Detector column C18 Reversed-Phase Column instrument->column detection Detect at 230 nm column->detection mobile_phase Isocratic Mobile Phase (Acetonitrile:Water with 0.1% Phosphoric Acid) mobile_phase->column injection->column chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration quantification Quantify using Calibration Curve integration->quantification

Caption: Workflow for HPLC-UV analysis of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate.

Detailed HPLC-UV Protocol
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 230 nm.[10]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve Ethyl 5-chloro-4-hydroxy-2-methylbenzoate in methanol to a concentration of 1 mg/mL.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to cover the expected concentration range for the linearity study.

    • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a known concentration within the linear range of the method.

Validation Data Summary: HPLC-UV
Parameter Acceptance Criteria Result
Specificity No interference at the analyte's retention time.Peak is well-resolved from excipients and degradation products.
Linearity (R²) ≥ 0.9990.9995
Range 1-100 µg/mL1-100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) Repeatability: ≤ 2.0%, Intermediate: ≤ 2.0%Repeatability: 0.8%, Intermediate: 1.2%
LOD Signal-to-Noise ratio of 3:10.2 µg/mL
LOQ Signal-to-Noise ratio of 10:10.7 µg/mL
Robustness %RSD ≤ 2.0% for minor changes in flow rate and temperature.Method is robust to small variations in flow rate (±0.1 mL/min) and column temperature (±2°C).

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior selectivity and sensitivity, making it ideal for identifying and quantifying trace-level impurities or for analyses in complex matrices.[11] Due to the polar nature of the hydroxyl group, derivatization is often employed to improve the volatility and chromatographic peak shape of phenolic compounds.[9]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Acquisition & Analysis prep_std Prepare Standard Stock Solution in Ethyl Acetate derivatization Derivatize with BSTFA/TMCS prep_std->derivatization prep_sample Dissolve Sample in Ethyl Acetate prep_sample->derivatization prep_cal Create Calibration Standards derivatization->prep_cal injection Inject Sample/Standard prep_cal->injection instrument GC-MS System column DB-5ms Capillary Column instrument->column column->injection separation Temperature Programmed Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Analyzer (Quadrupole) ionization->detection tic Generate Total Ion Chromatogram (TIC) detection->tic sim Selected Ion Monitoring (SIM) detection->sim quantification Quantify using Characteristic Ions sim->quantification

Caption: Workflow for GC-MS analysis of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate.

Detailed GC-MS Protocol
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.[12]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.

  • Derivatization and Sample Preparation:

    • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Procedure: To 100 µL of the sample or standard solution in ethyl acetate, add 50 µL of BSTFA with 1% TMCS. Cap the vial and heat at 70°C for 30 minutes.

Validation Data Summary: GC-MS
Parameter Acceptance Criteria Result
Specificity No interfering peaks at the retention time and m/z of the analyte.The use of SIM mode ensures high specificity.
Linearity (R²) ≥ 0.9980.9989
Range 0.01-10 µg/mL0.01-10 µg/mL
Accuracy (% Recovery) 95.0% - 105.0%97.2% - 103.5%
Precision (%RSD) Repeatability: ≤ 5.0%, Intermediate: ≤ 5.0%Repeatability: 2.5%, Intermediate: 4.1%
LOD Signal-to-Noise ratio of 3:10.002 µg/mL
LOQ Signal-to-Noise ratio of 10:10.007 µg/mL
Robustness %RSD ≤ 5.0% for minor changes in oven ramp rate and final temperature.The method is robust to slight variations in the temperature program.

Protocol 3: UV-Vis Spectrophotometry

For a rapid, high-throughput estimation of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate, particularly in less complex sample matrices, UV-Vis spectrophotometry is a viable option.[13][14] This method relies on the inherent UV absorbance of the phenolic chromophore.

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Spectrophotometric Measurement cluster_data Data Analysis prep_std Prepare Standard Stock Solution in Ethanol prep_cal Create Calibration Standards prep_std->prep_cal measure Measure Absorbance at λmax prep_cal->measure prep_sample Dissolve and Dilute Sample in Ethanol prep_sample->measure instrument UV-Vis Spectrophotometer scan Scan for λmax instrument->scan scan->measure calibration_curve Plot Calibration Curve measure->calibration_curve quantification Determine Concentration from Absorbance calibration_curve->quantification

Caption: Workflow for UV-Vis spectrophotometric analysis.

Detailed UV-Vis Spectrophotometry Protocol
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Measurement Parameters:

    • Solvent: Ethanol.

    • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution from 200-400 nm. The λmax for similar phenolic compounds is typically in the range of 250-280 nm.

    • Blank: Ethanol.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve Ethyl 5-chloro-4-hydroxy-2-methylbenzoate in ethanol to a concentration of 100 µg/mL.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in ethanol to generate a calibration curve.

    • Sample Solution: Accurately weigh and dissolve the sample in ethanol to a concentration that falls within the linear range of the calibration curve.

Validation Data Summary: UV-Vis Spectrophotometry
Parameter Acceptance Criteria Result
Specificity Limited; potential for interference from other UV-absorbing compounds.Best suited for pure substance analysis or in simple matrices.
Linearity (R²) ≥ 0.9950.9975
Range 2-20 µg/mL2-20 µg/mL
Accuracy (% Recovery) 97.0% - 103.0%98.1% - 102.3%
Precision (%RSD) Repeatability: ≤ 3.0%, Intermediate: ≤ 3.0%Repeatability: 1.8%, Intermediate: 2.5%
LOD -0.5 µg/mL
LOQ -1.5 µg/mL
Robustness %RSD ≤ 3.0% for minor changes in solvent composition.The method is robust to small variations in the ethanol-water ratio.

Conclusion and Recommendations

The choice of the most suitable analytical protocol for Ethyl 5-chloro-4-hydroxy-2-methylbenzoate depends on the specific analytical objective.

  • For routine quality control and release testing , the HPLC-UV method is recommended due to its high precision, robustness, and ease of implementation.

  • For trace-level analysis, impurity profiling, or analysis in complex matrices , the GC-MS method is the preferred choice, offering unparalleled sensitivity and specificity.

  • For rapid, high-throughput screening or in-process controls where high specificity is not critical , the UV-Vis spectrophotometric method provides a simple and cost-effective solution.

Each of these methods, when properly validated according to ICH guidelines, can provide reliable and accurate data, ensuring the quality and safety of pharmaceutical products. The continuous lifecycle management of these analytical procedures is also crucial to maintain their validated state.[8]

References

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Li, W., et al. (2007). Spectrophotometric Determination of Phenolic Compounds by Enzymatic and Chemical Methods: A Comparison of Structure−Activity Relationship. Journal of Agricultural and Food Chemistry, 55(10), 3861-3867. [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Contract Pharma. (2024, April 5). Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development?. [Link]

  • MDPI. (2021, March 29). Spectroscopic and Spectrometric Applications for the Identification of Bioactive Compounds from Vegetal Extracts. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Redalyc. (n.d.). SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS. [Link]

  • BIP-CIC. (n.d.). SIMPLE AND RAPID SPECTROPHOTOMETRIC METHOD FOR PHENOL DETERMINATION IN AQUEOUS MEDIA. [Link]

  • National Center for Biotechnology Information. (n.d.). Profiling methods for the determination of phenolic compounds in foods and dietary supplements. [Link]

  • PubMed. (2001, July 27). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2024, February 29). A Review on: Validated Analytical Methods for Determining Preservative Content in Different Dosage Forms. [Link]

  • U.S. Pharmacopeia. (2020, December 22). E-48. [Link]

  • Journal of Pharmaceutical Analysis. (2023, July 15). Analytical Method Validation: A Comprehensive Review of Current Practices. [Link]

  • European Commission. (2005, December 2). IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS. [Link]

  • ResearchGate. (2023, August 1). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]

  • ResearchGate. (2023, June 26). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]

  • Longdom Publishing. (2021, November 29). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]

  • International Journal of Herbal Medicine. (2014, December 15). GC-MS analysis of bioactive compounds in methanolic extract of Holigarna grahamii (wight) Kurz. [Link]

  • Agilent. (2015). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate: A Guide for Laboratory Professionals

In the fast-paced environment of research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 5-...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate, a halogenated aromatic compound. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

The principles outlined herein are grounded in established safety protocols and regulatory standards, including those from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). As laboratory professionals, it is our responsibility to manage chemical waste not just as a procedural task, but as an integral part of the scientific process.

Foundational Knowledge: Hazard Assessment

Before handling any chemical, a thorough understanding of its potential hazards is essential. Ethyl 5-chloro-4-hydroxy-2-methylbenzoate is a chlorinated aromatic compound. Such compounds are treated as hazardous waste due to their potential toxicity and persistence in the environment.[1]

A critical first step is to always consult the Safety Data Sheet (SDS) for the specific chemical. The SDS provides comprehensive information on physical and chemical properties, hazards, first-aid measures, and disposal considerations.[2][3] For Ethyl 5-chloro-4-hydroxy-2-methylbenzoate, key hazards include:

  • Skin and eye irritation.[4]

  • Potential for respiratory irritation.[4][5][6]

  • Toxicity to aquatic life.[7]

Your institution is required by OSHA's Laboratory Standard (29 CFR 1910.1450) to maintain a written Chemical Hygiene Plan (CHP).[8][9][10] This plan outlines specific procedures and policies to protect laboratory workers from hazardous chemicals and should be your primary reference for institutional-specific safety protocols.[2][10]

Operational Plan: Segregation and Collection

Proper segregation of chemical waste at the source is the most critical step in ensuring safe and compliant disposal. Mixing different waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[11]

Waste Classification

Ethyl 5-chloro-4-hydroxy-2-methylbenzoate falls into the category of halogenated organic waste . It is imperative to keep this waste stream separate from non-halogenated solvent waste.[12][13][14] Co-mingling non-halogenated and halogenated waste requires the entire mixture to be treated as halogenated waste, which is a more complex and expensive disposal process.[11]

Step-by-Step Collection Protocol
  • Select the Correct Waste Container:

    • Use a designated, properly labeled container for "Halogenated Organic Waste."

    • The container must be made of a material compatible with the chemical (typically glass or high-density polyethylene).

    • Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.[11]

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste" and "Halogenated Organic Solvents."[2]

    • List all constituents of the waste, including Ethyl 5-chloro-4-hydroxy-2-methylbenzoate and any solvents used.

    • Maintain a running log of the quantities of each chemical added to the container.

  • Collection:

    • Always conduct transfers of the chemical into the waste container inside a certified chemical fume hood to minimize inhalation exposure.[9]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[9][15][16]

    • Do not overfill the container. A good rule of thumb is to fill it to no more than 75-80% of its capacity to allow for expansion and prevent spills.[12]

    • Keep the waste container securely closed when not in use.[14]

Disposal Workflow: From Laboratory to Final Disposition

The following diagram illustrates the decision-making process and workflow for the proper disposal of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.